Technical Documentation Center

(S)-3-(N-Boc-N-methyl-amino)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3-(N-Boc-N-methyl-amino)butanoic acid
  • CAS: 193414-04-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (S)-3-(N-Boc-N-methyl-amino)butanoic Acid: Molecular Weight, Physicochemical Profiling, and Peptidomimetic Integration

Executive Summary The development of advanced peptidomimetics relies heavily on the strategic incorporation of modified amino acids to overcome the poor pharmacokinetic profiles of natural peptides. (S)-3-(N-Boc-N-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptidomimetics relies heavily on the strategic incorporation of modified amino acids to overcome the poor pharmacokinetic profiles of natural peptides. (S)-3-(N-Boc-N-methyl-amino)butanoic acid (CAS: 193414-04-9) is a highly specialized building block that combines a β -amino acid backbone with an N-methylated nitrogen. This dual modification introduces critical steric hindrance and conformational rigidity, significantly enhancing proteolytic stability and membrane permeability.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive guide on the molecular weight validation, physicochemical properties, and optimized synthetic handling of this compound. The protocols detailed herein are designed as self-validating systems to ensure absolute analytical confidence during drug development workflows.

Chemical Identity & Molecular Weight Profiling

Accurate molecular weight validation is the cornerstone of quality control in peptide synthesis. The target compound, possessing the chemical formula C10H19NO4 , has a calculated average molecular weight of 217.26 g/mol .

Table 1: Chemical Identity & Quantitative Properties
PropertyValue
IUPAC / Chemical Name (3S)-3-{amino}butanoic acid
CAS Registry Number 193414-04-9
Molecular Formula C10H19NO4
Average Molecular Weight 217.26 g/mol
Monoisotopic Mass 217.1314 Da
SMILES String O=C(N(C)C)OC(C)(C)C
Storage Conditions Sealed in dry conditions, 2-8°C

When analyzing this compound via mass spectrometry, the tert-butoxycarbonyl (Boc) protecting group dictates its fragmentation behavior. Understanding these quantitative shifts is essential for distinguishing the intact molecule from in-source degradation products.

Table 2: Expected MS Fragments (Positive Electrospray Ionization, ESI+)
Ion SpeciesExpected m/zCausality / Mechanistic Origin
[M+H]+ 218.26Standard protonation of the carbonyl or amine oxygen.
[M+Na]+ 240.26Sodium adduct formation, highly common in ESI+ buffers.
[M+H - C4H8]+ 162.15Loss of isobutylene (-56 Da) due to thermal/acidic cleavage.
[M+H - C5H8O2]+ 118.15Complete loss of the Boc group (-100 Da); serves as an internal validation marker.

Mechanistic Advantages in Peptidomimetics

The architectural design of (S)-3-(N-Boc-N-methyl-amino)butanoic acid is not arbitrary; it is engineered to solve specific biological limitations of α -peptides .

  • The β -Carbon Extension: By inserting an additional methylene group into the peptide backbone, the molecule disrupts the spatial recognition required by endogenous proteases (e.g., DPP-4 or elastase), effectively halting enzymatic degradation.

  • N-Methylation: Methylating the amide nitrogen eliminates a hydrogen bond donor. This prevents the formation of standard α -helices or β -sheets, promoting instead specific β -turns or polyproline type II (PPII) helical structures. Furthermore, the increased lipophilicity drastically improves cellular permeability.

Pathway Boc Boc Protection (Orthogonal Cleavage) Stable Enhanced Peptidomimetic In Vivo Stability Boc->Stable NMe N-Methylation (Steric Shielding & Lipophilicity) NMe->Stable Beta Beta-Carbon Backbone (Protease Resistance) Beta->Stable

Mechanistic contributions of structural modifications to peptidomimetic stability.

Self-Validating Analytical Protocol: LC-MS Verification

To ensure the integrity of the purchased or synthesized building block, a self-validating LC-MS protocol must be executed. This protocol uses specific mobile phase additives to force predictable ionization states, ensuring that any deviation in the m/z ratio immediately flags sample degradation.

LCMS_Workflow N1 Sample Prep (1 mg/mL) N2 UHPLC Separation N1->N2 N3 ESI+ Ionization (0.1% FA) N2->N3 N4 Mass Spec (m/z 218.26) N3->N4

Workflow for LC-MS validation of (S)-3-(N-Boc-N-methyl-amino)butanoic acid.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).

    • Causality: The 50% methanol ensures complete solubilization of the lipophilic N-methyl and Boc groups while remaining compatible with reverse-phase injection conditions.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile in Water over 5 minutes.

    • Causality: The short gradient is sufficient for this small molecule. Both mobile phases must contain 0.1% Formic Acid (FA).

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode.

    • Causality: The 0.1% FA provides the necessary protons to ensure efficient ionization of the tertiary amide and carboxylic acid groups, driving the formation of the [M+H]+ adduct.

  • Data Interpretation (Self-Validation): Extract the chromatogram for m/z 218.26. Simultaneously check for m/z 118.15.

    • System Check: If m/z 118.15 is the base peak and 218.26 is absent, the source temperature is too high, causing thermal deprotection of the Boc group. Lower the capillary temperature to validate the intact mass.

Synthetic Protocol: SPPS Integration

Coupling an N-methylated β -amino acid during Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to severe steric hindrance. Standard coupling reagents (like HBTU or DIC/Oxyma) often result in incomplete reactions and deletion sequences .

Step-by-Step Methodology: Optimized Coupling
  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes. Ensure the N-terminal amine of the resin-bound peptide is fully deprotected.

  • Reagent Activation: In a separate vial, dissolve 3.0 equivalents of (S)-3-(N-Boc-N-methyl-amino)butanoic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Why HATU? HATU contains a 7-aza-benzotriazole moiety, which accelerates the formation of the active ester and dramatically enhances coupling efficiency for sterically demanding secondary amines compared to standard benzotriazoles.

  • Coupling Reaction: Transfer the activated mixture to the resin. React at room temperature for 2 hours, or apply microwave assistance (75°C for 10 minutes) if the sequence allows.

  • Validation (Chloranil Test): After washing the resin, perform a Chloranil test rather than a standard Kaiser test.

    • Causality: The Kaiser test yields false negatives for secondary amines (like the N-methyl group once it becomes the new N-terminus after Boc deprotection). The Chloranil test specifically detects secondary amines, turning blue/green to validate successful deprotection for the next coupling step.

References

  • NextSDS. "(3S)-3-{amino}butanoic acid Safety and Substance Data." NextSDS Chemical Database, 2024. URL: [Link]

Exploratory

Chiral synthesis of (S)-3-(methylamino)butanoic acid

An In-depth Technical Guide to the Chiral Synthesis of (S)-3-(Methylamino)butanoic Acid Abstract (S)-3-(Methylamino)butanoic acid is a chiral β-amino acid, a structural motif of significant interest in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chiral Synthesis of (S)-3-(Methylamino)butanoic Acid

Abstract

(S)-3-(Methylamino)butanoic acid is a chiral β-amino acid, a structural motif of significant interest in medicinal chemistry and drug development. As building blocks for peptidomimetics, bioactive small molecules, and constrained peptides, the stereocontrolled synthesis of such compounds is of paramount importance.[1][2] This guide provides a comprehensive overview of robust and scalable methodologies for the enantioselective synthesis of (S)-3-(methylamino)butanoic acid. We will dissect several strategic approaches, including chemoenzymatic resolution, asymmetric hydrogenation, and chiral pool-based methods. The discussion emphasizes the underlying mechanistic principles, practical considerations for protocol execution, and a comparative analysis to guide researchers in selecting the optimal route for their specific application, from discovery to process development.

Strategic Overview of Synthetic Approaches

The synthesis of a chiral molecule like (S)-3-(methylamino)butanoic acid necessitates a strategy that can effectively control the stereocenter at the C3 position. Broadly, these strategies can be categorized into three main paradigms, each with distinct advantages and challenges.

G cluster_0 cluster_1 Synthetic Paradigms cluster_2 A Target: (S)-3-(Methylamino)butanoic Acid B Asymmetric Catalysis A->B Approaches to C Chemoenzymatic Resolution A->C Approaches to D Chiral Pool Synthesis A->D Approaches to B1 Asymmetric Hydrogenation (e.g., of enamine precursor) B->B1 Methods B2 Asymmetric Conjugate Addition (aza-Michael) B->B2 Methods C1 Enzymatic acylation/hydrolysis of racemic amine C->C1 Method D1 N-Methylation of (S)-3-Aminobutanoic Acid D->D1 Method

Fig. 1: Core strategies for synthesizing the target molecule.
  • Asymmetric Catalysis: This approach constructs the chiral center from a prochiral precursor using a small amount of a chiral catalyst. It is often the most elegant and atom-economical method.

  • Chemoenzymatic Resolution: This strategy begins with a racemic mixture of the target or a key intermediate. An enzyme is then used to selectively react with one enantiomer, allowing for the separation of the two.

  • Chiral Pool Synthesis: This method utilizes a readily available and inexpensive chiral molecule from nature as the starting material, leveraging its existing stereocenter.

Asymmetric Catalysis: The State-of-the-Art

Catalytic asymmetric hydrogenation represents a powerful and highly efficient method for establishing the stereocenter. This strategy typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a transition metal complexed with a chiral ligand.

Ruthenium-Catalyzed Asymmetric Hydrogenation

The Noyori-type asymmetric hydrogenation of β-ketoesters or amides is a field-proven methodology. A plausible route to (S)-3-(methylamino)butanoic acid involves the synthesis of a β-ketoamide precursor, followed by stereoselective reduction and subsequent N-methylation. A more direct approach, however, is the hydrogenation of a protected enamine.

The causality behind this choice rests on the high enantioselectivities and turnover numbers achievable with catalysts like Ru(II)-bisphosphine complexes.[3][4] The chiral ligand, such as DM-SEGPHOS, creates a C2-symmetric chiral environment around the metal center. This steric and electronic arrangement forces the substrate to coordinate in a specific orientation, leading to hydrogen delivery to one enantiotopic face of the double bond with high fidelity.

G cluster_0 Workflow: Asymmetric Hydrogenation A Prochiral Precursor (N-Boc-3-aminocrotonic acid ethyl ester) B Asymmetric Hydrogenation [Ru(II)-DM-SEGPHOS], H₂ A->B High e.e. C Saponification (LiOH) B->C D N-Methylation & Deprotection (Reductive Amination or MeI) C->D E Final Product (S)-3-(Methylamino)butanoic Acid D->E High Purity

Fig. 2: Workflow for the asymmetric hydrogenation approach.
Protocol 2.1: Asymmetric Hydrogenation of N-Boc-3-aminocrotonic acid ethyl ester

Step 1: Catalyst Preparation In a Schlenk flask under an argon atmosphere, [Ru(cod)(2-methylallyl)₂] and the chiral ligand (e.g., (R)-DM-SEGPHOS) are dissolved in anhydrous, degassed toluene. The solution is stirred at room temperature for 1 hour to allow for complex formation.

Step 2: Hydrogenation

  • To a high-pressure autoclave, add the N-Boc-3-aminocrotonic acid ethyl ester substrate and the prepared catalyst solution.

  • Seal the reactor and purge several times with high-purity hydrogen gas.

  • Pressurize the reactor to the target pressure (e.g., 10-50 atm H₂) and begin vigorous stirring.

  • Heat the reaction to the desired temperature (e.g., 50 °C) and monitor for hydrogen uptake. The reaction progress can be checked by GC or TLC after depressurization and sample extraction.

  • Upon completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

Step 3: Workup and Purification The reaction mixture is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the protected (S)-3-(N-Boc-amino)butanoate.

Step 4: Hydrolysis and N-Methylation

  • The purified ester is dissolved in a THF/water mixture, and lithium hydroxide (LiOH) is added. The reaction is stirred until saponification is complete.

  • The resulting N-Boc protected amino acid is then subjected to N-methylation. A common method is deprotection of the Boc group with trifluoroacetic acid (TFA), followed by reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Alternatively, a direct methylation of the protected amine can be attempted, though this often requires harsher conditions.

Trustworthiness Note: This protocol's integrity lies in the validation of enantiomeric excess (e.e.). The e.e. of the product from Step 3 must be determined using chiral HPLC or GC analysis against a racemic standard. An e.e. of >99% is typically achievable with this class of catalyst.[4]

Chemoenzymatic Resolution: A Green Chemistry Approach

This strategy is particularly valuable when a simple, inexpensive synthesis of the racemic starting material is available. It leverages the exquisite stereoselectivity of enzymes to resolve a racemic mixture. A highly effective modern approach involves the kinetic resolution of a racemic N-acylated amino ester using a lipase.[5][6]

Candida antarctica Lipase B (CALB) is a widely used, robust, and commercially available enzyme that can catalyze the enantioselective aminolysis or hydrolysis of esters.[5] In this workflow, a racemic N-benzyl-3-aminobutanoic acid ester is synthesized. The enzyme then selectively catalyzes the aminolysis of the (S)-enantiomer, allowing it to be separated from the unreacted (R)-enantiomer.

Protocol 3.1: Lipase-Catalyzed Kinetic Resolution

Step 1: Synthesis of Racemic Precursor Aza-Michael addition of benzylamine to ethyl crotonate yields racemic ethyl N-benzyl-3-aminobutanoate. This is a straightforward and high-yielding reaction.

Step 2: Enzymatic Resolution

  • In a solvent-free, one-pot process, the racemic ethyl N-benzyl-3-aminobutanoate is mixed with an amine nucleophile (e.g., butylamine) and immobilized Candida antarctica Lipase B (e.g., Novozym® 435).

  • The mixture is stirred at a controlled temperature (e.g., 40-60 °C). The enzyme will selectively catalyze the aminolysis of the (S)-ester to form the corresponding amide.

  • The reaction is monitored closely and stopped at approximately 50% conversion to maximize both the yield and enantiomeric excess of the remaining (R)-ester and the formed (S)-amide.

Step 3: Separation and Hydrolysis

  • The enzyme is filtered off (a key advantage of using an immobilized enzyme).

  • The mixture is separated by extraction or chromatography to isolate the (S)-N-benzyl-N'-butyl-3-aminobutanamide from the unreacted (R)-ester.

  • The (S)-amide is then hydrolyzed under acidic or basic conditions to yield (S)-3-(benzylamino)butanoic acid.

Step 4: N-Methylation and Deprotection

  • The N-benzyl group is an ideal precursor for N-methylation. Reductive methylation using formaldehyde and a reducing agent can be performed.

  • Finally, the N-benzyl group is removed via catalytic hydrogenation (e.g., using Pd/C and H₂), which simultaneously achieves the N-methylation if formaldehyde is used in the same pot, to yield the final product.

ParameterAsymmetric HydrogenationChemoenzymatic Resolution
Stereocontrol Catalyst-controlledEnzyme-controlled
Theoretical Max. Yield ~100%50% (for one enantiomer)
Key Reagents Chiral Ligand, Ru/Rh catalyst, H₂Lipase, Acylating/Amine Agent
Scalability ExcellentGood, can be limited by enzyme cost
Green Chemistry Good (catalytic), uses H₂Excellent (biocatalysis, mild conditions)
Enantiomeric Excess Typically >99%Typically >99%

Table 1: Comparison of Asymmetric Synthesis vs. Chemoenzymatic Resolution.

Chiral Pool Synthesis: The Direct Approach

The most direct route, in theory, is to start with a commercially available and enantiopure precursor. (S)-3-Aminobutanoic acid is commercially available and serves as an excellent starting point.[7] The primary challenge then becomes the selective N-methylation of the primary amine without affecting the carboxylic acid.

Protocol 4.1: N-Methylation of (S)-3-Aminobutanoic Acid

Step 1: Protection of the Carboxylic Acid

  • To prevent side reactions, the carboxylic acid must first be protected, typically as an ester (e.g., methyl or benzyl ester). This can be achieved under standard conditions, for example, using thionyl chloride in methanol for the methyl ester.

  • (S)-3-Aminobutanoic acid is dissolved in methanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stir overnight.

  • The solvent is removed under vacuum to yield the methyl ester hydrochloride salt.

Step 2: Reductive Amination

  • The (S)-3-aminobutanoic acid methyl ester hydrochloride is dissolved in a suitable solvent like methanol.

  • An aqueous solution of formaldehyde (1.1 equivalents) is added, followed by a catalyst for hydrogenation, such as Palladium on Carbon (10% Pd/C).

  • The mixture is subjected to hydrogenation (either with a hydrogen balloon or in a Parr shaker) until the reaction is complete. This process forms the N-methyl group in situ. The mechanism involves the formation of an imine between the primary amine and formaldehyde, which is then immediately reduced by the catalytic hydrogenation.

  • The catalyst is filtered off through a pad of Celite.

Step 3: Deprotection

  • The filtrate containing the N-methylated ester is then subjected to hydrolysis. Adding an aqueous solution of NaOH or LiOH and stirring at room temperature will saponify the ester.

  • After the reaction is complete, the solution is acidified to a pH of ~7 with HCl.

  • The final product can be isolated by crystallization or by using ion-exchange chromatography.

Authoritative Grounding: This reductive amination procedure is a cornerstone of amine synthesis due to its high efficiency and clean reaction profile. The use of formaldehyde and a hydrogenation catalyst is a well-established method for the monomethylation of primary amines.

Conclusion

The chiral synthesis of (S)-3-(methylamino)butanoic acid can be approached through several scientifically robust pathways.

  • Asymmetric hydrogenation offers an elegant and highly efficient route for large-scale production, delivering exceptional enantioselectivity from a prochiral starting material.

  • Chemoenzymatic resolution provides a powerful "green" alternative, leveraging the specificity of enzymes to achieve optical purity, although it is inherently limited to a 50% theoretical yield for the desired enantiomer from a racemate.

  • Chiral pool synthesis is the most direct and often simplest route on a lab scale, provided the starting material is readily available. The success of this strategy hinges on chemoselective transformations to install the methyl group without racemization.

The choice of method will ultimately be dictated by the specific requirements of the project, including scale, cost, available equipment, and environmental considerations. Each described protocol represents a self-validating system, where stereochemical and chemical purity can be rigorously assessed at key stages to ensure the integrity of the final product.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). SciSpace. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]

  • Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ACS Publications. [Link]

  • Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Taylor & Francis Online. [Link]

  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. [Link]

  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Royal Society of Chemistry. [Link]

  • Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. [Link]

  • Enantioselective Synthesis of ß-Amino Acids, Second Edition. Wiley-VCH. [Link]

  • Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Royal Society of Chemistry. [Link]

  • Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • PROCESS DEVELOPMENT REPORT: A Scalable, Low-Cost Synthesis of (R)-3-Aminobutan-1-ol. Medicines for All Institute (M4ALL). [Link]

Sources

Foundational

An In-depth Technical Guide to 13C NMR Analysis of N-Boc Protected Amino Acids

Abstract N-tert-butoxycarbonyl (N-Boc) protected amino acids are fundamental building blocks in modern peptide synthesis and drug development. Ensuring their structural integrity and purity is paramount for successful do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-tert-butoxycarbonyl (N-Boc) protected amino acids are fundamental building blocks in modern peptide synthesis and drug development. Ensuring their structural integrity and purity is paramount for successful downstream applications. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of these critical reagents. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for the 13C NMR analysis of N-Boc protected amino acids, tailored for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, from sample preparation to the selection of acquisition parameters, to empower users to acquire high-quality, reliable data. This document serves as a practical, field-proven resource for leveraging 13C NMR to validate the identity and purity of N-Boc amino acids with confidence.

Introduction: The Synergy of N-Boc Protection and 13C NMR Verification
1.1 The Imperative of N-Boc Protection in Synthesis

The synthesis of peptides and complex pharmaceutical intermediates relies on the precise, sequential addition of amino acid residues. The N-tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various reaction conditions and its facile, clean removal under mildly acidic conditions.[] This protection strategy prevents unwanted side reactions at the N-terminus, directing reactivity to the carboxyl group for peptide bond formation. The structural integrity of the N-Boc amino acid starting material is thus the bedrock upon which the entire synthetic strategy is built.

1.2 Why 13C NMR is an Indispensable Tool

While various analytical techniques can provide information about a molecule, 13C NMR spectroscopy offers unparalleled insight into the carbon skeleton.[2] For N-Boc amino acids, it provides a direct, non-destructive method to:

  • Confirm the presence of all carbon atoms: Each unique carbon environment in the molecule produces a distinct signal.[3]

  • Verify the integrity of the Boc group: The characteristic signals of the Boc group's quaternary carbon and methyl carbons are easily identifiable.

  • Assess the structure of the amino acid backbone and side chain: The chemical shifts of the Cα, Cβ, and carbonyl carbons provide a structural fingerprint of the specific amino acid.

  • Detect impurities: The presence of unexpected signals can indicate residual solvents, starting materials, or side products.

Unlike proton (1H) NMR, 13C NMR spectra benefit from a much wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap and simplifies interpretation, especially in complex molecules.[4]

Fundamental Principles: Decoding the 13C Spectrum
2.1 Understanding the Key Carbon Environments

A typical N-Boc protected amino acid possesses several distinct carbon environments, each resonating in a predictable region of the 13C NMR spectrum. Understanding these regions is the first step in spectral assignment.

G cluster_boc Boc Protecting Group cluster_aa Amino Acid Core Boc_quat Quaternary C (~80 ppm) Boc_Me tert-Butyl CH₃ (~28 ppm) AA_CO Carboxyl C=O (170-185 ppm) AA_Ca Alpha-Carbon (Cα) (50-65 ppm) AA_Sidechain Side Chain Carbons (Cβ, Cγ...) (Variable) Boc_carbamate Carbamate C=O (~155 ppm) Boc_carbamate->Boc_quat Connects to N of Amino Acid

Standard workflow for 13C NMR analysis.
3.2 Detailed Protocol: Sample Preparation

Objective: To prepare a homogeneous, sufficiently concentrated solution free of particulate matter.

Materials:

  • N-Boc protected amino acid (50-100 mg for a standard 5mm NMR tube). [5]* Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆), ~0.6-0.7 mL. [5]* High-quality 5mm NMR tube.

  • Vial, Pasteur pipette, and filter (e.g., cotton or glass wool plug).

Procedure:

  • Weigh the Sample: Accurately weigh 50-100 mg of the N-Boc amino acid into a clean, dry vial.

    • Causality: This concentration range provides a good compromise for achieving adequate S/N for the low-abundance 13C nucleus in a reasonable time (~20-60 minutes) without causing issues like line broadening due to high viscosity. [5]2. Select the Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For more polar or less soluble compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Causality: The deuterium in the solvent is used by the NMR spectrometer for the field-frequency lock, which maintains the stability of the magnetic field during acquisition. The solvent should not have signals that overlap with sample signals. [5]3. Dissolve the Sample: Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to dissolve the sample completely.

    • Expertise Insight: It is highly recommended to dissolve the sample in a separate vial before transferring it to the NMR tube. This allows for better mixing and visual confirmation of complete dissolution. [5]4. Filter and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette and filter the solution directly into the NMR tube.

    • Causality: This step removes any suspended particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted spectral lines.

3.3 Detailed Protocol: NMR Instrument Setup & Acquisition

Objective: To set the acquisition parameters to obtain a spectrum with good resolution and S/N efficiently.

Key Parameters:

  • Pulse Program: A standard choice is a 30° pulse with proton decoupling (e.g., zgdc30 or zgpg30 on Bruker systems). [6] * Causality: A 30° pulse angle (rather than 90°) allows for a shorter relaxation delay (D1) between scans. Since the T1 relaxation times for 13C nuclei can be long, using a smaller flip angle significantly reduces the total experiment time needed to achieve good S/N. [6][7]* Acquisition Time (AQ): Typically set to 1.0-2.0 seconds.

    • Causality: A longer AQ provides better digital resolution, but also increases the time per scan. AQ=1.0s is often a good compromise. [6]* Relaxation Delay (D1): A value of 2.0 seconds is a common starting point.

    • Causality: D1 is the time allowed for the nuclear spins to relax back towards equilibrium before the next pulse. For non-quantitative spectra, a D1 of ~2s combined with a 30° pulse is sufficient for most carbons. Quaternary carbons, with their long T1s, may benefit from a longer delay if their detection is critical. [6]* Number of Scans (NS): Start with 128 scans and increase as needed.

    • Causality: Because the 13C isotope has a low natural abundance (~1.1%), signal averaging is required. [4]S/N increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.

  • Proton Decoupling: Use broadband proton decoupling during acquisition.

    • Causality: This collapses the C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line (singlet). It also provides an NOE, which can enhance the signal intensity of protonated carbons. [2][4]

Spectral Interpretation and Analysis
4.1 A Step-by-Step Guide to Assigning Resonances
  • Identify Solvent and Reference: Locate the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm). [8]If an internal standard like Tetramethylsilane (TMS) was used, its signal is at 0 ppm.

  • Locate the Carbonyl Region (150-185 ppm): Identify the two carbonyl signals. The downfield signal (170-185 ppm) corresponds to the carboxylic acid, and the upfield signal (~155 ppm) belongs to the Boc carbamate.

  • Assign the Boc Group (25-85 ppm): Find the two characteristic signals of the Boc group. The weaker, downfield signal at ~80 ppm is the quaternary carbon, and the intense, upfield signal at ~28 ppm represents the three equivalent methyl carbons.

  • Assign the Amino Acid Core:

    • The will typically be found between 50-65 ppm.

    • The remaining signals belong to the side chain . Use chemical shift prediction tables or comparison spectra of similar amino acids to assign these. For example, in N-Boc-Valine, the Cβ would be around 30-35 ppm, and the two Cγ methyls would be further upfield. [9]

4.2 Case Study: Analysis of N-Boc-Alanine in CDCl₃

Let's analyze a typical spectrum of N-Boc-Alanine.

Observed Shift (ppm)AssignmentRationale
~175COOH Carboxylic acid carbonyl, most deshielded carbon.
~155Boc C=O Carbamate carbonyl, shielded relative to the acid.
~80Boc Quaternary C Quaternary carbon attached to oxygen.
~50 Alpha-carbon attached to N and C=O.
~28.3Boc (CH₃)₃ Intense signal for the three equivalent methyls.
~18Cβ (CH₃) Aliphatic methyl of the alanine side chain.
4.3 Common Pitfalls and Troubleshooting
  • Missing Quaternary Carbon Signals: Quaternary carbons (like the Boc quaternary C and some aromatic side chain carbons) can have very long T1 relaxation times and receive no NOE enhancement. If these signals are weak or missing, increase the relaxation delay (D1) to 5-10 seconds or increase the number of scans.

  • Rotational Isomers (Rotamers): Amide and carbamate bonds can exhibit slow rotation on the NMR timescale, leading to the appearance of two distinct sets of signals for carbons near the N-Boc group. This is particularly common in N-Boc-Proline. [8]The presence of rotamers is not an impurity but a conformational feature.

  • Impurity Signals: Compare every peak in the spectrum to the expected signals. Small, sharp peaks may correspond to common solvents (e.g., acetone, ethyl acetate). Unidentified complex multiplets may indicate starting materials or side products.

Conclusion: Ensuring Purity and Structural Integrity

13C NMR spectroscopy is a powerful, definitive technique for the structural elucidation and purity assessment of N-Boc protected amino acids. By providing a direct map of the carbon framework, it allows researchers to confirm the identity of the amino acid, verify the presence and integrity of the crucial Boc protecting group, and identify potential impurities. A methodical approach to sample preparation, coupled with a rational selection of acquisition parameters based on the principles of NMR, is key to obtaining high-quality, interpretable data. This guide provides the foundational knowledge and practical protocols for scientists to confidently apply 13C NMR as a cornerstone of quality control in their synthetic and drug development endeavors.

References
  • H. K. Lee, T. H. Kim, S. T. Kim, J. H. Shim, and C. J. Kim, "13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b," ResearchGate. Available: [Link]

  • "Optimized Default 13C Parameters," NMR Facility - Chemistry Department, University of Missouri, 2020. Available: [Link]

  • H. K. Lee et al., "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions," Molecules, vol. 27, no. 4, p. 1205, Feb. 2022. Available: [Link]

  • G. E. Martin, "Chapter 5: Acquiring 1 H and 13 C Spectra," in Optimizing NMR Methods for Structure Elucidation, Royal Society of Chemistry, 2018, pp. 45-67. Available: [Link]

  • H. K. Lee, T. H. Kim, S. T. Kim, J. H. Shim, and C. J. Kim, "13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b," ResearchGate. Available: [Link]

  • X. Zhang et al., "Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers," Journal of Pharmaceutical Analysis, May 2025. Available: [Link]

  • H. K. Lee, T. H. Kim, S. T. Kim, J. H. Shim, and C. J. Kim, "13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-alanine-OMe 6," ResearchGate. Available: [Link]

  • A. N. Thite, S. V. Gadge, and B. G. Hazra, "Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride," UKnowledge. Available: [Link]

  • S. O. A. T. De-la-Cruz et al., "Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations," Molecules, vol. 30, no. 9, p. 2070, May 2025. Available: [Link]

  • "Determine the structure of Boc amino acids," Cheminfo.org. Available: [Link]

  • "NMR Techniques in Organic Chemistry: a quick guide," University of Bath. Available: [Link]

  • G. F. Pauli, B. U. Jaki, and D. C. Lankin, "Quantitative NMR spectroscopy in pharmaceutical applications," Journal of the Brazilian Chemical Society, vol. 18, no. 2, pp. 235-253, 2007. Available: [Link]

  • S. A. Eisenberg et al., "13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups," Organic Letters, vol. 16, no. 6, pp. 1712-1715, Mar. 2014. Available: [Link]

  • "Interpreting C-13 NMR Spectra," Chemistry LibreTexts. Available: [Link]

  • "NMR Sample Preparation," Chemical Instrumentation Facility, Iowa State University. Available: [Link]

  • "[NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids," NMR Solutions. Available: [Link]

  • "13C Carbon NMR Spectroscopy," Chemistry Steps. Available: [Link]

  • "13C NMR Chemical Shift," Oregon State University. Available: [Link]

  • "13 Carbon NMR," University of Ottawa. Available: [Link]

  • "Carbon-13 NMR Spectroscopy," The Organic Chemistry Tutor, YouTube, Jan. 21, 2019. Available: [Link]

  • "How to Interpret Chemical Shift in the Carbon-13 NMR," Chemistry with Caroline, YouTube, Nov. 27, 2022. Available: [Link]

  • "13-C NMR - How Many Signals," Master Organic Chemistry, Feb. 8, 2022. Available: [Link]

  • "13C NMR analysis of peptides and amino acids," Steelyard Analytics, Inc., Apr. 1, 2020. Available: [Link]

  • J. A. L. Bont, et al., "The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution," Journal of Biomolecular NMR, vol. 4, no. 1, pp. 47-59, Jan. 1994. Available: [Link]

Sources

Exploratory

Mass Spectrometry of (S)-3-(N-Boc-N-methyl-amino)butanoic acid: A Technical Guide to Fragmentation Mechanisms and Analytical Workflows

Executive Summary (S)-3-(N-Boc-N-methyl-amino)butanoic acid (also known as Boc-N-Me- β -homoalanine) is a critical building block in the synthesis of peptidomimetics and novel therapeutics. The incorporation of N-methyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(N-Boc-N-methyl-amino)butanoic acid (also known as Boc-N-Me- β -homoalanine) is a critical building block in the synthesis of peptidomimetics and novel therapeutics. The incorporation of N-methylated β -amino acids enhances proteolytic stability and membrane permeability. However, validating its structural integrity during synthesis and drug development requires precise analytical techniques. This whitepaper provides an in-depth mechanistic analysis of its gas-phase behavior and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its definitive characterization.

Molecular Architecture & Ionization Dynamics

The physicochemical properties of (S)-3-(N-Boc-N-methyl-amino)butanoic acid ( C10​H19​NO4​ , exact monoisotopic mass 217.1314 Da) are dictated by three structural pillars:

  • The β -amino acid backbone: Shifts the amine group to the C3 position, altering backbone cleavage patterns compared to canonical α -amino acids.

  • The N-methyl modification: Increases the basicity of the nitrogen and directs the formation of specific immonium-like fragment ions[1].

  • The tert-butoxycarbonyl (Boc) protecting group: A highly labile moiety that dominates the primary fragmentation pathway in the gas phase[2].

During Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton to form a stable precursor ion [M+H]+ at m/z 218.14.

Mechanistic Fragmentation Pathways

Understanding the causality behind mass spectrometric fragmentation is essential for robust method development. The fragmentation of Boc-protected amines is not random; it is a highly predictable, energy-dependent process governed by charge-remote fragmentation principles[3].

The 100 Da Neutral Loss Cascade

The hallmark of Boc-protected amino acids is the neutral loss of 100 Da. Gas-phase basicity calculations indicate that protonation preferentially occurs at the carbamate carbonyl oxygen rather than the amine nitrogen[3]. This specific protonation site triggers a distinct fragmentation cascade:

  • Isobutylene Elimination (-56 Da): The protonated carbamate undergoes a McLafferty-like rearrangement via a six-membered cyclic transition state. This results in the elimination of isobutylene ( C4​H8​ , 56.06 Da), yielding an intermediate ion at m/z 162.08[2][3].

  • Decarboxylation (-44 Da): The m/z 162.08 intermediate is highly unstable and rapidly extrudes carbon dioxide ( CO2​ , 44.01 Da)[3]. This leaves the fully deprotected, protonated N-methyl- β -amino acid at m/z 118.09.

Backbone Cleavage & N-Methyl Validation

Once the Boc group is removed, the m/z 118.09 ion undergoes higher-energy backbone fragmentation. The loss of water (-18 Da) from the C-terminal carboxylic acid yields m/z 100.08. More importantly, cleavage of the Cα​−Cβ​ bond produces a diagnostic N-methyl immonium-like ion at m/z 58.07 ( [CH3​−CH=NH+−CH3​] ), which serves as a definitive structural marker confirming the N-methylation[1].

MS_Fragmentation M [M+H]+ m/z 218.14 Protonated Precursor Iso [M+H - 56]+ m/z 162.08 Loss of Isobutylene M->Iso -56 Da (McLafferty-like) Decarb [M+H - 100]+ m/z 118.09 Loss of Isobutylene + CO2 M->Decarb -100 Da (Concerted) Iso->Decarb -44 Da (-CO2) WaterLoss [M+H - 118]+ m/z 100.08 Loss of H2O Decarb->WaterLoss -18 Da (-H2O) Immonium Immonium-like Ion m/z 58.07 N-Methyl Cleavage Decarb->Immonium Cα-Cβ Cleavage

Figure 1: Gas-phase fragmentation cascade of protonated (S)-3-(N-Boc-N-methyl-amino)butanoic acid.

Self-Validating LC-MS/MS Protocol

To ensure analytical trustworthiness, a protocol must be self-validating. Relying on a single Multiple Reaction Monitoring (MRM) transition can lead to false positives due to isobaric matrix interferences. The following methodology utilizes a Quantifier/Qualifier transition ratio to guarantee structural identity.

Step 1: Sample Preparation
  • Prepare a stock solution of the analyte in 100% LC-MS grade Methanol.

  • Dilute to a working concentration of 1–10 μ g/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Prepare a solvent blank to establish the baseline and monitor for column carryover.

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 μ m particle size) maintained at 40°C.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration)

  • Note: The lipophilic tert-butyl group ensures strong retention on the C18 stationary phase, typically eluting between 60-75% B.

Step 3: Mass Spectrometry (ESI+ MRM Mode)

Configure the triple quadrupole mass spectrometer with the following parameters to create a self-validating detection system:

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Transition 1 (Quantifier - Full Boc Loss): m/z 218.1 118.1. Set Collision Energy (CE) to 18 eV . This transition provides the highest signal-to-noise ratio.

  • Transition 2 (Qualifier - Isobutylene Loss): m/z 218.1 162.1. Set CE to 10 eV . Monitoring this lower-energy intermediate confirms the presence of the intact Boc group[2].

  • Transition 3 (Structural Marker): m/z 118.1 58.1. Set CE to 28 eV . This confirms the N-methyl modification[1].

Validation Logic: The chromatographic peaks for all three transitions must co-elute perfectly. A deviation in the expected ratio between Transition 1 and Transition 2 indicates co-eluting isobaric contamination.

Data Interpretation & Quantitative Summary

Proper assignment of fragment ions is critical for verifying the synthesis of (S)-3-(N-Boc-N-methyl-amino)butanoic acid. The table below summarizes the exact masses and mechanistic origins of the expected ions.

Fragment IonFormulaExact Mass (m/z)Neutral LossMechanistic Origin
Precursor [C10​H20​NO4​]+ 218.1392N/AProtonated intact molecule
Intermediate [C6​H12​NO4​]+ 162.076656.0626 Da ( C4​H8​ )McLafferty-like isobutylene elimination from the Boc group
Deprotected [C5​H12​NO2​]+ 118.0868100.0524 Da ( C5​H8​O2​ )Sequential/concerted loss of isobutylene and CO2​
Dehydrated [C5​H10​NO]+ 100.0762118.0630 DaLoss of H2​O from the C-terminal carboxylic acid
Immonium-like [C3​H8​N]+ 58.0657160.0735 Da Cα​−Cβ​ backbone cleavage of the N-methyl group

Conclusion

The mass spectrometric analysis of (S)-3-(N-Boc-N-methyl-amino)butanoic acid requires a nuanced understanding of carbamate gas-phase chemistry. By leveraging the predictable 100 Da neutral loss of the Boc group and the diagnostic 58.07 m/z immonium-like ion of the N-methylated backbone, scientists can design highly specific, self-validating LC-MS/MS assays. Implementing orthogonal MRM transitions operating at different collision energies ensures absolute confidence in structural characterization during complex peptide synthesis workflows.

References

  • Ramesh, V., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 2008.[Link]

  • Pavankumar, P., et al. "ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions." Journal of Mass Spectrometry, 2019.[Link]

  • Khaliq, T., et al. "Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening." Journal of the American Society for Mass Spectrometry, 2011.[Link]

Sources

Foundational

The Stability and Reactivity of N-Boc-N-Methyl Amino Acids: A Technical Guide for Advanced Peptide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic stability, synthesis optimization, and solid-phase peptide synthesis (SPPS) workflows. Introduction: The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic stability, synthesis optimization, and solid-phase peptide synthesis (SPPS) workflows.

Introduction: The Strategic Role of N-Methylation

The incorporation of N-methyl amino acids into therapeutic peptides is a cornerstone of modern drug design. By replacing the amide proton with a methyl group, chemists can eliminate specific hydrogen bond donors, increase proteolytic resistance, and enhance membrane permeability. However, the introduction of the N-methyl group fundamentally alters the thermodynamic and kinetic stability of the amino acid, particularly when protected by a tert-butyloxycarbonyl (Boc) group.

As a Senior Application Scientist, I frequently observe that the failure of N-methylated peptide syntheses rarely stems from reagent quality, but rather from a misunderstanding of the steric and electronic microenvironments induced by the N-methyl group. This whitepaper deconstructs the stability of N-Boc-N-methyl amino acids, explaining the causality behind synthetic bottlenecks such as acid-catalyzed cleavage kinetics, racemization, and diketopiperazine (DKP) formation.

Mechanistic Insights into Stability Challenges

Steric Hindrance and Rotameric Bias

The N-methyl group imposes severe steric bulk adjacent to the α -carbon. Unlike primary amino acids, which predominantly adopt a trans amide bond conformation, N-methylated amino acids exhibit a significantly lowered energy barrier between cis and trans rotamers. This conformational flexibility impacts coupling efficiency, as the reactive amine is frequently shielded by the bulky Boc group and the adjacent side chain.

Kinetics of N-Boc Cleavage

The Boc group is standardly removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, the cleavage kinetics are not strictly first-order. Research demonstrates that N-Boc cleavage exhibits a second-order dependence upon acid concentration [1].

The mechanism does not proceed via a simple unimolecular fragmentation. Instead, the protonated carbamate undergoes reversible fragmentation to form an ion-molecule pair. The rate-limiting step is the subsequent protonation of the carbamic acid within this pair, which drives the separation into a protonated amine and a tert-butyl cation[1]. The steric bulk of the N-methyl group can subtly restrict solvent and acid access to the carbamate moiety, necessitating highly optimized acid concentrations (e.g., 50% TFA in DCM) to ensure complete deprotection without degrading the peptide backbone.

G A N-Boc-N-Methyl Amine B Protonated Carbamate A->B [H+] C Ion-Molecule Pair (Reversible) B->C Fragmentation C->B Recombination D Rate-Limiting Second Protonation C->D [H+] (Slow) E Free N-Methyl Amine + t-Butyl Cation D->E Separation

Caption: Kinetic mechanism of N-Boc cleavage highlighting the rate-limiting second protonation step.

The Diketopiperazine (DKP) Trap

During SPPS, the deprotection of the second amino acid (when the first or second residue is N-methylated) frequently leads to premature chain termination via DKP formation. The N-methyl group lowers the activation energy for the cis amide conformation, bringing the deprotected N-terminal amine into perfect spatial proximity to attack the C-terminal ester linkage connecting the peptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin entirely.

Synthesis of N-Boc-N-Methyl Amino Acids

Synthesizing the monomeric building blocks requires suppressing racemization and β -elimination. The classical Cheung and Benoiton conditions utilize Sodium Hydride (NaH) and Methyl Iodide (MeI) in Tetrahydrofuran (THF)[2]. While highly effective for aliphatic side chains, these conditions can cause complete β -elimination in O-protected serine or threonine if not strictly maintained at 5 °C[2].

For highly sensitive substrates (e.g., tryptophan derivatives), alternative methods such as Silver(I) Oxide ( Ag2​O )/MeI or reductive amination via 5-oxazolidinone intermediates are preferred to maintain stereochemical integrity[3].

Table 1: Comparison of N-Methylation Strategies for N-Boc Amino Acids
MethodologyReagentsOptimal SubstratesRacemization RiskKey Limitation
Cheung & Benoiton [2]NaH, MeI, THF (0–25 °C)Aliphatic (Leu, Val, Ala)Moderate β -elimination in Ser/Thr if >5 °C.
Silver Oxide Method [3] Ag2​O , MeI, DMFAromatic/Sensitive (Trp)Very LowHigh reagent cost; slower kinetics.
Reductive Amination [4]Paraformaldehyde, NaBH3​CN Unprotected side chainsLowRequires intermediate isolation.
Oxazolidinone Route [5]Paraformaldehyde, TFA, Et3​SiH Broad spectrum (all 20 AAs)LowMulti-step synthesis required.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis and incorporation of N-Boc-N-methyl amino acids, the following protocols have been optimized for thermodynamic control and steric circumvention.

Protocol 1: Synthesis of N-Boc-N-Methyl-L-Leucine (Modified Cheung & Benoiton)

Objective: Achieve quantitative N-methylation while preventing epimerization.

  • Preparation: Dissolve 10 mmol of N-Boc-L-Leucine in 30 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Slowly add 30 mmol (3 eq) of 60% NaH dispersion in mineral oil. Stir for 15 minutes until hydrogen evolution ceases. Causality: Excess base is required to deprotonate both the carboxylic acid and the carbamate nitrogen.

  • Alkylation: Add 40 mmol (4 eq) of Methyl Iodide dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Quenching: Cool the reaction back to 0 °C. Carefully quench with 10 mL of cold water to destroy unreacted NaH.

  • Isolation: Concentrate the THF under reduced pressure. Partition the aqueous layer with diethyl ether to remove mineral oil. Acidify the aqueous layer to pH 3 using 1M citric acid (avoid strong acids to prevent Boc cleavage), and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. The product is typically >95% pure by HPLC.

Protocol 2: SPPS Coupling and Cleavage of N-Boc-MeVal

Objective: Overcome steric hindrance during coupling and prevent DKP formation.

  • Resin Swelling: Swell Merrifield resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 20 minutes. Wash thoroughly with NMP (5x) and DCM (5x).

  • Activation (Crucial Step): In a separate vial, dissolve N-Boc-N-methyl-L-valine (3 eq), HATU (2.9 eq), and HOAt (3 eq) in NMP. Add N,N-Diisopropylethylamine (DIPEA) (6 eq). Pre-activate for exactly 3 minutes. Causality: HATU/HOAt forms a highly reactive 7-aza-OBt ester that can penetrate the steric shield of the N-methyl group better than standard DCC/HOBt[6].

  • Coupling: Add the activated mixture to the resin. Agitate at 40 °C (or use microwave assistance at 75 °C) for 2 hours.

  • DKP Prevention: If the next step involves deprotecting a dipeptide where the N-terminal residue is N-methylated, perform the subsequent coupling immediately after neutralization, or use an in situ neutralization protocol to minimize the time the free amine spends in proximity to the ester linkage.

SPPS A Resin-Bound N-Boc-N-Me Dipeptide B TFA/DCM Deprotection A->B C Free Amine Dipeptide (Highly Reactive) B->C D Rapid Coupling (HATU/HOAt) Target Elongation C->D Kinetic Control E Slow Coupling / Delay Diketopiperazine (DKP) Cleavage C->E Thermodynamic Trap

Caption: SPPS workflow demonstrating the kinetic competition between successful elongation and DKP formation.

Conclusion

The stability of N-Boc-N-methyl amino acids is governed by a delicate balance of steric hindrance and electronic effects. While the N-methyl group provides immense biological value to the final peptide, it acts as a synthetic liability by altering cleavage kinetics and promoting side reactions like DKP formation. By transitioning from standard DCC/HOBt chemistry to highly reactive uronium salts (HATU/HOAt), strictly controlling the temperature during N-methylation, and understanding the second-order acid dependence of Boc cleavage, researchers can design self-validating workflows that guarantee high yield and enantiomeric purity.

References

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation Canadian Journal of Chemistry URL:[Link][2]

  • Synthesis of D-Abrines by Palladium-Catalyzed Reaction of ortho-Iodoanilines with N-Boc-N-Methylalanyl-Substituted Acetaldehyde and Acetylene Organic Letters - PMC URL:[Link][3]

  • Facile Synthesis of Highly Functionalized N-Methyl Amino Acid Esters without Side-Chain Protection Organic Letters - ACS Publications URL:[Link][4]

  • An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones ResearchGate URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Coupling Strategies for N-Methylated Amino Acids

Executive Summary The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. N-methylation imparts profound pharmacological benefits, including enhanced proteolyt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. N-methylation imparts profound pharmacological benefits, including enhanced proteolytic stability, increased lipophilicity, and improved membrane permeability[1]. However, the structural modification that provides these benefits—the addition of a methyl group to the α -nitrogen—introduces severe steric hindrance. This physical barrier significantly reduces the nucleophilicity of the secondary amine, leading to sluggish coupling kinetics, truncated sequences, and a high susceptibility to epimerization[2][3].

This application note provides a comprehensive, mechanistically grounded guide to selecting and utilizing coupling reagents for N-methylated amino acids, transitioning from standard uronium salts to highly specialized in situ acid chloride generators.

Mechanistic Insights: The Kinetics of Steric Hindrance

To successfully couple N-methylated residues, one must understand the causality behind coupling failures. In standard Solid-Phase Peptide Synthesis (SPPS), the activation of a carboxylic acid creates a highly reactive ester. When reacting with a primary amine, the nucleophilic attack is rapid. However, when the nucleophile is an N-methylated secondary amine, the steric bulk slows the reaction rate drastically.

This kinetic delay acts as a catalyst for competing side reactions. The most prominent is the intramolecular cyclization of the activated amino acid into an oxazolonium ion (or oxazol-5(4H)-one derivative)[4][5]. Under basic conditions, this intermediate rapidly undergoes tautomerization, resulting in the loss of chiral integrity (epimerization) at the α -carbon[4].

To overcome this, the coupling strategy must either:

  • Outpace oxazolone formation using ultra-reactive electrophiles.

  • Stabilize the intermediate using additives like HOAt, which induces hydrogen bonding with the amine to suppress epimerization[4].

Mechanism A Activated N-Methyl Amino Acid B Secondary Amine Nucleophile A->B Fast Kinetics (HATU/COMU) D Oxazolonium Ion Intermediate A->D Slow Kinetics (Steric Hindrance) C Successful Peptide Bond (High Yield) B->C Nucleophilic Attack D->C HOAt Additive (Suppression) E Epimerized Product (Loss of Chirality) D->E Base-Catalyzed Tautomerization

Mechanistic pathways of N-methyl amino acid coupling versus epimerization.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent dictates the success of the synthesis. Standard reagents like HBTU or DIC/HOBt are generally insufficient for sterically hindered secondary amines[2].

Uronium/Aminium Salts (HATU, COMU)

HATU is the gold standard for coupling a standard amino acid onto an N-methylated residue. Its efficiency stems from the HOAt leaving group, which accelerates the reaction via a neighboring-group effect[4][6]. COMU offers a modern alternative; it matches HATU's coupling efficiency but utilizes Oxyma Pure instead of explosive HOAt derivatives, providing a safer profile and excellent compatibility with microwave-assisted SPPS[7].

Phosphonium Salts (PyBOP, PyAOP, PyBroP)

Phosphonium reagents do not form guanidinium byproducts (a risk with uronium salts) when pre-activation is prolonged. PyAOP is highly effective for coupling N-protected N-methyl amino acids and cyclizing linear peptides[8]. PyBroP is exceptionally reactive but can promote oxazolone formation if couplings are extended[7].

Phosgene Derivatives (Triphosgene / BTC)

Coupling an N-methylated amino acid onto another N-methylated amino acid (contiguous N-methylation) is notoriously difficult, often yielding <30% with HATU[9]. Bis-(trichloromethyl)carbonate (BTC, or triphosgene) solves this by generating an Fmoc-amino acid chloride in situ. The minimal steric profile and extreme electrophilicity of the acid chloride easily penetrate the steric shield of the secondary amine, achieving near-quantitative yields at room temperature without racemization[10][11].

Quantitative & Qualitative Reagent Summary
Reagent ClassSpecific ReagentCoupling Efficiency (N-Me)Epimerization RiskKey Application & Mechanistic Notes
Uronium HATU HighLowStandard choice for single N-Me residues. Fast acylation kinetics[6].
Uronium COMU HighLowSafer alternative to HATU. Excellent for microwave SPPS[7].
Phosphonium PyAOP HighLowSuperior for head-to-tail cyclization and hindered residues[8].
Phosphonium PyBroP ModerateModerateHighly reactive, but prolonged use increases oxazolone formation[7].
Carbonate BTC (Triphosgene) Very HighVery LowGenerates acid chlorides in situ. Mandatory for contiguous N-Me couplings[10][11].

Optimized Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity amide bond formation.

Protocol A: Single N-Methyl Residue Coupling (HATU/DIPEA)

Use this protocol when coupling a standard Fmoc-amino acid onto a resin-bound N-methylated amino acid.

Causality Note: Pre-activation time is strictly limited to 2–5 minutes. Extended pre-activation of N-methylated amino acids with uronium salts drastically increases the rate of epimerization via the oxazolonium pathway[1].

  • Resin Preparation: Deprotect the Fmoc group of the resin-bound N-methyl amino acid using 20% piperidine in DMF. Wash thoroughly with DMF (5x) and DCM (3x)[2].

  • Activation: In a clean vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU in a minimal volume of DMF[2].

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Agitate for exactly 2 to 5 minutes at room temperature[2].

  • Coupling: Transfer the activated solution to the resin. Agitate for 1 to 2 hours.

  • Self-Validation (Bromophenol Blue Test): Standard ninhydrin (Kaiser) tests yield false negatives for secondary amines. Extract a few resin beads and apply the Bromophenol Blue test. A yellow color indicates complete coupling; a blue/green color indicates unreacted secondary amines, necessitating a double coupling[3].

Protocol B: Contiguous N-Methyl Coupling (BTC / Triphosgene)

Use this protocol when coupling an Fmoc-N-methyl amino acid onto a resin-bound N-methyl amino acid (e.g., MeVal-MeVal).

Causality Note: BTC generates an acid chloride in situ. 2,4,6-Collidine is utilized as the base during activation because it is basic enough to scavenge the generated HCl, but sterically hindered enough to prevent base-catalyzed abstraction of the α -proton, thereby ensuring a racemization-free environment[9][11].

Workflow Step1 1. Swell Peptidyl-Resin (Secondary Amine) Step2 2. Pre-activate Fmoc-N-Me-AA with BTC & Collidine Step1->Step2 Step3 3. Generate Acid Chloride In Situ Step2->Step3 Step4 4. Add to Resin + DIPEA (Room Temp, 5-30 min) Step3->Step4 Overcomes Steric Bulk Step5 5. Bromophenol Blue Test (Yellow = Complete) Step4->Step5 Self-Validation

Triphosgene (BTC) mediated solid-phase peptide synthesis workflow for contiguous N-methyl residues.

  • Resin Preparation: Ensure the resin-bound secondary amine is fully deprotected and washed with THF or DCM (avoid DMF for BTC couplings to prevent formamidine side reactions).

  • Activation: Dissolve 5.0 equivalents of the Fmoc-N-methyl amino acid in THF. Add 1.65 equivalents of BTC (triphosgene) and 14.0 equivalents of 2,4,6-collidine[9].

  • Acid Chloride Generation: Allow the mixture to activate for 1 minute at room temperature.

  • Coupling: Add the activation solution directly to the resin, immediately followed by the addition of 14.0 equivalents of DIPEA.

  • Reaction: Agitate at room temperature for 5 to 30 minutes. The extreme reactivity of the acid chloride drives the reaction to completion rapidly[9].

  • Validation: Wash the resin with THF and DCM, then perform the Bromophenol Blue test to confirm the absence of free secondary amines[3].

Troubleshooting: The Diketopiperazine (DKP) Threat

A critical failure point in synthesizing N-methylated peptides occurs during the Fmoc deprotection of the third amino acid in the sequence. N-methylation heavily favors the cis conformation of the tertiary amide bond. When the third residue is deprotected, the free primary amine is perfectly positioned to attack the ester linkage connecting the first amino acid to the resin, cleaving the dipeptide off the solid support as a cyclic diketopiperazine (DKP)[12].

Mitigation Strategy:

  • Use highly reactive coupling reagents (like BTC or HATU) for the addition of the third residue to trap the free amine in an amide bond before it has time to cyclize.

  • Alternatively, utilize highly sterically hindered resins (e.g., 2-chlorotrityl chloride resin), which physically block the intramolecular attack[11].

References

Sources

Application

Advanced Application Note: HATU-Mediated Coupling Strategies for (S)-3-(N-Boc-N-methyl-amino)butanoic Acid

Executive Summary In the landscape of modern peptidomimetic and small-molecule drug development, the incorporation of highly modified building blocks presents significant kinetic and thermodynamic bottlenecks. (S)-3-(N-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic and small-molecule drug development, the incorporation of highly modified building blocks presents significant kinetic and thermodynamic bottlenecks. (S)-3-(N-Boc-N-methyl-amino)butanoic acid is a complex chiral substrate characterized by a β -amino acid backbone, an N -methylated secondary amine, and a bulky Boc protecting group.

This application note provides a comprehensive, self-validating guide to utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for the efficient coupling of this substrate. By dissecting the mechanistic causality behind reagent selection and providing rigorously optimized protocols, this guide empowers researchers to overcome steric hindrance and achieve high-fidelity amide bond formation.

Mechanistic Insights: The 7-Aza Advantage

Standard carbodiimide (DIC/DCC) or benzotriazole-based (HBTU/TBTU) coupling reagents often fail when applied to sterically encumbered substrates, leading to truncated sequences or unreacted starting materials. HATU overcomes these limitations via a specific mechanistic pathway 1.

When the carboxylic acid is deprotonated by a non-nucleophilic tertiary base like N,N -Diisopropylethylamine (DIPEA), it attacks the electrophilic uronium carbon of HATU. This forms a high-energy O-acyluronium intermediate. The critical differentiator of HATU is its 7-azabenzotriazole (HOAt) leaving group 2. Once displaced, the HOAt anion rapidly attacks the intermediate to form an OAt-active ester.

During the subsequent aminolysis step, the nitrogen atom at the 7-position of the HOAt ester provides anchimeric assistance (the 7-aza effect). It hydrogen-bonds with the incoming amine nucleophile, organizing the transition state into a highly favorable 7-membered cyclic structure. This effect drastically lowers the activation energy required for aminolysis, which is mandatory for overcoming the steric drag of β -aliphatic chains and N -methyl groups.

G A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C O-Acyluronium Intermediate B->C HATU Addition D OAt Active Ester (+ TMU) C->D HOAt Attack E Amide Bond Formation D->E Aminolysis (7-Aza Assist)

Mechanistic pathway of HATU-mediated activation and 7-aza assisted aminolysis.

Substrate Profiling & Causality of Reactivity

Understanding the exact topology of (S)-3-(N-Boc-N-methyl-amino)butanoic acid is critical for predicting its chemical behavior:

  • The Epimerization Insulation Effect : Unlike α -amino acids, the chiral center of this molecule resides at the β -carbon (C3). The activated carboxylic acid (C1) is separated from the chiral center by an unhindered α -methylene group (-CH2- at C2). Therefore, oxazolone-mediated epimerization during the activation of its own carboxylic acid is structurally impossible. This allows for aggressive pre-activation times without the risk of racemization.

  • Kinetic Retardation via β -Backbone : The extra methylene group alters the folding trajectory and increases the degrees of freedom in the backbone. β -amino acids inherently exhibit slower aminolysis kinetics, requiring extended coupling times (often 30 minutes compared to 15 minutes for α -amino acids) 3.

  • Severe Hindrance Post-Deprotection : While activating the carboxylic acid of this molecule is relatively straightforward, coupling an incoming amino acid onto its amine (once the Boc group is removed) is notoriously difficult. The resulting secondary amine is flanked by an N -methyl group and the β -aliphatic chain, requiring massive excesses of reagents and double-coupling protocols 45.

Quantitative Reaction Parameters

To compensate for the kinetic challenges outlined above, empirical data dictates a deviation from standard coupling equivalents 6.

ParameterStandard α -Amino Acid(S)-3-(N-Boc-N-Me-amino)butanoic acidMechanistic Rationale
Coupling Reagent HBTU or DIC/HOBtHATU7-aza effect provides required anchimeric assistance for hindered substrates.
Reagent Equivalents 1.0 - 2.0 eq3.0 - 4.0 eqHigh excess drives the thermodynamic equilibrium forward against steric resistance.
Base (DIPEA) 2.0 - 4.0 eq6.0 - 8.0 eqEnsures complete deprotonation and neutralizes HF generated from the HATU hexafluorophosphate counterion.
Pre-activation Time 2 - 5 mins15 - 30 minsSlower formation of the OAt-active ester due to the β -aliphatic chain's steric profile.
Coupling Time 15 - 30 mins1 - 4 hours (or Double Coupling) β -amino acids exhibit slower aminolysis; N -methylation restricts backbone flexibility.

Experimental Protocols: A Self-Validating System

G Step1 1. Substrate Preparation (S)-3-(N-Boc-N-Me-amino)butanoic acid Step2 2. Pre-Activation (15-30 min) Add HATU & DIPEA in DMF Step1->Step2 Step3 3. Nucleophile Addition Introduce Primary/Secondary Amine Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Validation Step3->Step4 Step4->Step3 Incomplete (Add Reagents) Step5 5. Aqueous Work-up Acidic/Basic Washes Step4->Step5 Reaction Complete Step6 6. Final Purification Flash Chromatography Step5->Step6

Self-validating solution-phase workflow for coupling hindered beta-amino acids.

Protocol A: Solution-Phase Activation (Forward Coupling)

Objective: Activating the carboxylic acid of the substrate to couple with an unhindered amine.

  • Preparation : Dissolve 1.0 eq of (S)-3-(N-Boc-N-methyl-amino)butanoic acid and 1.2 eq of HATU in anhydrous N,N -Dimethylformamide (DMF) to a concentration of 0.1 M under an inert atmosphere (N2 or Argon).

  • Base Addition & Pre-activation : Add 3.0 eq of DIPEA dropwise. Causality Note: DIPEA is added before the amine nucleophile to ensure the OAt-active ester forms completely. If the amine is present during HATU addition, it can react directly with HATU to form an unreactive guanidinium byproduct. Stir for 15–30 minutes at room temperature.

  • Nucleophile Addition : Add 1.1 eq of the target amine. Stir the reaction for 2 to 4 hours.

  • Self-Validation (In-Process) : Extract a 5 μ L aliquot, quench in 100 μ L of 1:1 Acetonitrile/Water, and analyze via LC-MS. Proceed to work-up only when the OAt-active ester mass is fully consumed.

  • Work-up : Dilute the mixture with Ethyl Acetate (10x volume). Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove HOAt and unreacted acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Elongation (Reverse Coupling)

Objective: Coupling an incoming Fmoc-amino acid ONTO the deprotected secondary amine of the incorporated β -residue.

  • Deprotection : Remove the Boc group from the resin-bound (S)-3-(N-Boc-N-methyl-amino)butanoic acid using 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM and DMF.

  • Reagent Preparation : In a separate vial, dissolve 4.0 eq of the incoming Fmoc-amino acid and 4.0 eq of HATU in DMF. Add 8.0 eq of DIPEA and pre-activate for 5 minutes.

  • First Coupling : Add the activated mixture to the resin. Agitate at room temperature for 1 hour.

  • Self-Validation (Chloranil Test) : Standard Kaiser tests yield false negatives for secondary amines. Perform a Chloranil test (or Bromophenol Blue test) 4. A blue/green bead indicates incomplete coupling.

  • Double Coupling (Mandatory) : Drain the resin (do not wash extensively) and immediately repeat steps 2 and 3 with fresh reagents for an additional 1 hour to force the reaction to completion.

Quality Control & Troubleshooting

  • Epimerization of the Incoming Amino Acid : While the β -amino acid itself is insulated from epimerization during its own activation, coupling an incoming α -amino acid onto its hindered N -methyl amine requires long coupling times, which drastically increases the risk of the incoming residue epimerizing via oxazolone formation 7. Solution : Maintain strict temperature control (do not exceed 25°C) and ensure DIPEA is not added in massive excess beyond the 8.0 eq limit. Alternatively, swap DIPEA for the less basic 2,4,6-collidine.

  • Guanidinylation : If LC-MS reveals a mass corresponding to[M + 99]+ on your target amine, the amine has reacted directly with HATU to form a tetramethylguanidinium byproduct. Solution : Strictly adhere to the 15-minute pre-activation time in Protocol A before introducing the amine.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL: [Link]

  • HATU - Reagent and Active Ester Mechanism Wikipedia URL:[Link]

  • Foldameric α / β -Peptide Analogs of the β -Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity Journal of the American Chemical Society URL: [Link]

  • A Viable Synthesis of N-Methyl Cysteine National Institutes of Health (PMC) URL:[Link]

  • Epimerisation in Peptide Synthesis MDPI Molecules URL:[Link]

Sources

Method

Application Note: Advanced Strategies for the Incorporation of (S)-3-(N-Boc-N-methyl-amino)butanoic Acid in Peptidomimetics

Executive Summary (S)-3-(N-Boc-N-methyl-amino)butanoic acid is a highly specialized building block—a Boc-protected, N-methylated β3 -homoamino acid. The strategic incorporation of this residue into peptidomimetics confer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(N-Boc-N-methyl-amino)butanoic acid is a highly specialized building block—a Boc-protected, N-methylated β3 -homoamino acid. The strategic incorporation of this residue into peptidomimetics confers profound resistance to proteolytic degradation and significantly alters the conformational landscape of the resulting oligomer, often promoting stable secondary architectures such as 14-helices[1][2]. Furthermore, the N-methyl group eliminates a hydrogen bond donor, increasing the lipophilicity and membrane permeability of the peptide—a critical parameter in modern drug development.

However, the synthesis of peptides containing N-methylated β -amino acids presents formidable chemical challenges. The steric bulk of the N-methyl group, combined with the additional rotational degrees of freedom introduced by the β -carbon, drastically reduces the nucleophilicity of the secondary amine during subsequent coupling steps[2]. This application note details the optimized protocols for incorporating (S)-3-(N-Boc-N-methyl-amino)butanoic acid using Boc-Solid Phase Peptide Synthesis (Boc-SPPS) and provides a self-validating workflow for acylating its highly hindered secondary amine.

Chemical Rationale and Reagent Selection

Standard coupling reagents, such as DIC/HOBt, are generally insufficient for acylating N-methylated amines. Their use often results in incomplete reactions or promotes epimerization due to the prolonged reaction times required to force the coupling[3]. To overcome this, highly reactive acylating agents must be employed, and the choice of reagent depends entirely on the specific bond being formed.

For the initial coupling of (S)-3-(N-Boc-N-methyl-amino)butanoic acid onto an unhindered primary amine, uronium salts like HATU or COMU are highly effective. However, for the subsequent step—coupling the next amino acid onto the newly exposed, highly hindered N-methyl secondary amine—the formation of an in situ acid chloride using bis(trichloromethyl) carbonate (BTC) is the most authoritative and high-yielding approach[3]. BTC converts the incoming amino acid into a highly reactive, sterically unhindered acid chloride, driving the acylation of the hindered N-methyl amine to completion[3].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation MechanismEfficiency on N-Me AminesEpimerization RiskApplication Context
HATU OAt-based uroniumModerateLow-ModerateStandard for difficult couplings; often requires double coupling for N-Me residues.
COMU Oxyma-based uroniumModerate-HighLowSafer alternative to HATU; high efficiency but may still struggle with β -N-Me amines.
BTC In situ Acid ChlorideVery High ModerateOptimal for coupling onto N-methyl amines ; requires strict anhydrous conditions.
DIC / Oxyma CarbodiimideLowLowInsufficient for N-Me to N-Me or β -N-Me couplings; leads to deletion sequences.

Experimental Workflows & Protocols

The following workflow outlines the precise sequence of events required to successfully integrate (S)-3-(N-Boc-N-methyl-amino)butanoic acid into a growing peptide chain via Boc-SPPS.

Workflow N1 Resin-Bound Peptide (Free Primary Amine) N2 Coupling Step Add (S)-3-(N-Boc-N-Me-amino)butanoic acid + HATU / DIEA N1->N2 N3 Validation Kaiser Test (Negative = Success) N2->N3 N4 Deprotection 100% TFA (Boc Removal) N3->N4 Proceed if acylated N5 Resin-Bound Peptide (Free Secondary N-Me Amine) N4->N5 N6 Critical Acylation Next AA + BTC / Collidine (in THF) N5->N6 N7 Validation Chloranil Test (Negative = Success) N6->N7 Proceed to next cycle

Caption: Workflow for incorporating and acylating (S)-3-(N-Boc-N-methyl-amino)butanoic acid in Boc-SPPS.

Protocol 1: Coupling of (S)-3-(N-Boc-N-methyl-amino)butanoic Acid

Causality: This step attaches the hindered building block to the unhindered primary amine of the growing peptide chain. Because the nucleophile (the resin-bound peptide) is an unhindered primary amine, standard high-efficiency reagents (HATU/DIEA) are sufficient to drive the reaction.

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal primary amine) in DMF for 15 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of (S)-3-(N-Boc-N-methyl-amino)butanoic acid and 3.9 equivalents of HATU in a minimum volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow 1 minute for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A successful coupling will yield a yellow/colorless bead (negative result), indicating the complete acylation of the primary amine.

Protocol 2: Acylation of the Hindered N-Methyl Secondary Amine (The Critical Step)

Causality: Following TFA deprotection of the Boc group, the exposed N-methyl amine is highly sterically hindered. Standard carbodiimide chemistry will fail. We utilize BTC in THF to generate an acid chloride in situ. THF is chosen over DMF to prevent the formylation of the secondary amine—a common side reaction when DMF reacts with strong activating agents[3]. Collidine is used as a non-nucleophilic base to neutralize the generated HCl without reacting with the acid chloride itself[3].

Mechanism A Boc-Amino Acid (Incoming Residue) B BTC + Collidine (THF, 1 min activation) A->B Activation C In situ Acid Chloride (Highly Reactive Intermediate) B->C - CO2, - HCl E Sterically Hindered Peptide Bond Formation C->E Acylation D Resin-Bound N-Me-beta-Amino Acid D->E Nucleophilic Attack

Caption: Mechanism of BTC-mediated in situ acid chloride formation for hindered secondary amine acylation.

  • Deprotection: Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 × 5 minutes to remove the Boc group. Wash extensively with DCM, followed by neutralization with 10% DIEA in DCM (3 × 2 min), and wash again with anhydrous THF.

  • Activation (Strictly Anhydrous): In a dry vial, dissolve 4.0 equivalents of the next Boc-amino acid and 1.33 equivalents of BTC in dry THF. Dropwise, add 12.0 equivalents of 2,4,6-collidine. A white precipitate (collidine hydrochloride) will form immediately.

  • Coupling: After exactly 1 minute of activation, transfer the suspension directly to the resin. Add an additional 10.0 equivalents of DIEA to the resin mixture. Agitate for 3 hours at room temperature.

  • Washing: Drain and wash the resin extensively with THF (3 × 1 min) and DMF (5 × 1 min).

  • Self-Validation (Chloranil Test): The Kaiser test cannot be used here because it yields false negatives for secondary amines. Instead, perform a Chloranil test. A successful coupling will leave the beads colorless/yellow. If the beads turn blue or green, unreacted secondary amine remains, and a second BTC coupling cycle is mandatory.

Cleavage and Final Deprotection

Because this protocol utilizes Boc-SPPS, the final cleavage of the peptidomimetic from the resin and the global deprotection of side chains require strongly acidic conditions that cannot be achieved with TFA[4].

  • Preparation: Ensure the terminal Boc group has been removed via TFA treatment and the resin is thoroughly washed with DCM and dried under a vacuum.

  • HF Cleavage: Transfer the resin to a specialized Teflon HF cleavage apparatus. Add scavengers (e.g., p-cresol, p-thiocresol) to prevent alkylation of susceptible residues.

  • Reaction: Condense anhydrous Hydrogen Fluoride (HF) into the reaction vessel at -78°C, then allow the reaction to proceed at 0°C for 1 hour.

  • Isolation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptidomimetic using cold diethyl ether, centrifuge, and lyophilize before proceeding to HPLC purification.

References

  • Defects in the assembly of ribosomes selected for β-amino acid incorporation National Center for Biotechnology Information (PMC) URL:[Link]

  • Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies Frontiers in Chemistry (PMC) URL:[Link]

  • Defects in the Assembly of Ribosomes Selected for β-Amino Acid Incorporation Biochemistry (ACS Publications) URL:[Link]

  • Improved Total Synthesis and Biological Evaluation of Coibamide A Analogues Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note &amp; Protocols: Synthesis of Peptides Containing Sterically Hindered Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Steric Hindrance in Peptide Synthesis The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS).[1][2] These residues, while offering valuable properties like enhanced proteolytic resistance and the ability to induce specific secondary structures, dramatically slow down coupling reactions.[1][3] The bulky side chains physically obstruct the approach of the activated carboxyl group to the N-terminal amine, often leading to incomplete reactions, low yields, and the accumulation of deletion sequences.[2][4]

Standard coupling reagents and protocols that are efficient for proteinogenic amino acids often fail when encountering a hindered residue.[4][5] This necessitates the use of more potent activation strategies, optimized reaction conditions, and specialized reagents to drive these difficult couplings to completion. This application note provides a detailed guide to understanding and overcoming the challenges associated with the synthesis of peptides containing sterically hindered amino acids, with a focus on practical, field-proven protocols.

Core Principles for Overcoming Steric Hindrance

The successful synthesis of peptides with sterically hindered residues hinges on several key principles:

  • Enhanced Acylating Species Reactivity: The cornerstone of overcoming steric hindrance is the generation of a highly reactive acylating species. This is achieved through the use of potent coupling reagents that form highly activated esters or acyl fluorides.[5][6]

  • Optimized Reaction Kinetics: Increasing reaction temperature and time can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[5] Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful tool in this regard, significantly accelerating coupling reactions.[7][8][9]

  • Superior Solvation: Maintaining the growing peptide chain in a well-solvated state is crucial to prevent aggregation, which can further impede coupling efficiency.[5][10] The choice of solvent plays a critical role in this aspect.

Advanced Coupling Strategies

High-Potency Coupling Reagents

Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[5] A shift to more powerful activating reagents is essential.

  • Aminium/Uronium and Phosphonium Salts: Reagents such as HATU , HCTU , and PyBOP are significantly more effective.[5][6] They react with the carboxylic acid to form highly reactive O-acylisourea or active ester intermediates that can more readily acylate a hindered amine. COMU is another potent coupling reagent with efficiencies comparable to HATU and is particularly well-suited for microwave-assisted SPPS.[6]

  • Acyl Fluorides: For exceptionally hindered couplings, such as those involving two adjacent α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[5][6] Reagents like TFFH can be used to generate the amino acid fluoride in situ.[6]

Reagent Reactivity Comparison

The choice of coupling reagent directly impacts the success of synthesizing peptides with sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.

Coupling ReagentActive Ester TypeRelative ReactivityKey Considerations
DIC/HOBtO-acylisoureaLow to ModerateOften insufficient for hindered couplings.[5]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be inadequate for highly hindered residues.[5]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.[5]
HATU OAt ester Very High Often the reagent of choice for difficult couplings due to the high reactivity of the HOAt ester.[5][6]
COMU Oxyma ester Very High Comparable to HATU, with improved safety and solubility profiles.[6]
TFFHAcyl fluorideExtremely HighUsed for the most challenging couplings, such as Aib-Aib linkages.[6]
Microwave-Assisted Peptide Synthesis (MAPS)

Microwave energy has revolutionized the synthesis of difficult peptide sequences.[8] By directly heating the solvent and reactants, microwave irradiation can dramatically shorten reaction times and improve coupling efficiency.[7][8]

  • Accelerated Kinetics: Microwave energy allows most amino acid couplings to be completed in as little as 5 minutes, and Fmoc deprotection in 3 minutes.[8] This rapid cycling minimizes the exposure of the peptide to potentially harmful conditions.

  • Improved Purity: For many difficult sequences, microwave heating yields significantly purer crude products compared to conventional room temperature synthesis.[7]

SPPS_Workflow start Start: Resin with N-terminal Fmoc deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - Fmoc-AA-OH - Coupling Reagent - Base wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin (e.g., TFA cocktail) final_deprotection->cleavage end End: Crude Peptide cleavage->end Hindered_Coupling_Strategy problem Sterically Hindered Coupling strategy1 Strategy 1: Potent Coupling Reagents problem->strategy1 strategy2 Strategy 2: Optimized Conditions problem->strategy2 strategy3 Strategy 3: Acyl Fluorides problem->strategy3 reagents Use HATU, HCTU, COMU strategy1->reagents conditions Microwave Heating Increased Reaction Time strategy2->conditions fluorides Use TFFH for in situ formation strategy3->fluorides

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of N-Methylated Amino Acids

Welcome to the advanced troubleshooting center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals facing the unique synthetic bottlenecks intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals facing the unique synthetic bottlenecks introduced by N-methylated amino acids.

Section 1: Core Challenges & Mechanistic Insights (FAQ)

Q: Why do N-methylated amino acids exhibit such poor coupling efficiency compared to standard amino acids? A: The difficulty of coupling onto N-methylated amino acids stems from two primary mechanistic hurdles. First, the N-methyl group introduces severe steric hindrance, restricting the conformational freedom of the incoming activated amino acid and physically blocking the trajectory required for nucleophilic attack[1]. Second, the secondary amine of an N-methylated residue possesses reduced nucleophilicity compared to a primary amine. This kinetic barrier drastically slows down the acylation rate, leaving the unreacted amine exposed for longer periods and increasing the likelihood of truncation or epimerization[2].

Q: What is Diketopiperazine (DKP) formation, and why is it a critical risk when working with N-methylated sequences? A: DKP formation is a thermodynamically favored, sequence-dependent side reaction that frequently occurs during the Fmoc deprotection of the second amino acid (Aa2) when the first amino acid (Aa1) is attached to the resin via an ester bond[3]. Because N-methylated amino acids naturally induce a cis-peptide bond conformation, the distance between the nucleophilic N-terminal amine and the carbonyl carbon of Aa1 is minimized[4]. This proximity facilitates an intramolecular nucleophilic attack, cleaving the dipeptide from the solid support to form a stable six-membered diketopiperazine ring, resulting in a truncated peptide chain and significant yield loss[5].

DKP_Mechanism N1 Fmoc Deprotection of Aa2 (N-methylated residue) N2 Exposure of Secondary Amine (cis-conformation favored) N1->N2 Base catalysis N3 Intramolecular Nucleophilic Attack on Aa1-Resin Ester Bond N2->N3 Proximity effect N4 Cleavage of Dipeptide from Solid Support N3->N4 Aminolysis N5 Formation of Stable 6-Membered DKP Ring N4->N5 Truncation

Logical sequence of Diketopiperazine (DKP) formation during SPPS.

Section 2: Reagent Selection & Troubleshooting

Q: Which coupling reagents should I use to overcome the steric hindrance of N-methylated amino acids? A: Standard reagents like HBTU or DIC/HOBt are generally insufficient for N-methylated couplings, often resulting in low yields and incomplete reactions[1]. To drive the reaction to completion, highly reactive uronium/aminium or phosphonium salts are required:

  • HATU / HOAt: The gold standard for sterically hindered couplings. The nitrogen at the 7-position of the benzotriazole ring provides a neighboring group effect that accelerates acylation[2].

  • COMU: A safer, non-explosive alternative to HATU that offers comparable efficiency and excellent maintenance of chiral integrity[6].

  • PyAOP / PyNTP: Phosphonium reagents are highly recommended when extended or repeated couplings are necessary. Unlike uronium reagents (which can react with the unhindered secondary amine to form a dead-end guanidinium byproduct), phosphonium reagents do not cap the unreacted amine, allowing for successful double couplings[6].

Quantitative & Qualitative Comparison of Coupling Reagents
ReagentChemical ClassCoupling Efficiency (N-Me)Risk of Guanidinium CappingRecommended Application
HATU UroniumHighHighSingle, rapid couplings of sterically hindered residues.
COMU UroniumHighHighSafer alternative to HATU; excellent for maintaining chiral integrity.
PyAOP PhosphoniumHighNoneDouble/triple couplings where prolonged reaction times are needed.
HBTU UroniumLowModerateStandard amino acids; not recommended for N-methylated residues.

Section 3: Validated Experimental Protocols

Protocol 1: Optimized Coupling of N-Methylated Amino Acids (HATU/HOAt Method)

To ensure high coupling efficiency, this protocol utilizes HATU pre-activation and extended coupling times to overcome kinetic barriers[1].

  • Resin Swelling: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30–60 minutes to ensure optimal polymer matrix expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow the mixture to activate for exactly 2–5 minutes at room temperature.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate for 2 to 4 hours. (Note: For extremely hindered sequences, applying microwave irradiation at 75°C for 10 minutes can drive the reaction to completion[7]).

  • Washing & Capping: Drain the reaction vessel and wash the resin with DMF (5x). Cap any unreacted secondary amines using a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 10 minutes to prevent deletion sequences.

Protocol 2: Suppressing DKP Formation via Alternative Deprotection

When synthesizing sequences prone to DKP formation (e.g., when the penultimate residue is N-methylated), standard piperidine deprotection must be avoided[3].

  • Preparation of Alternative Base: Prepare a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP). This bulky base mixture provides the alkalinity needed for Fmoc removal while sterically hindering the base-catalyzed DKP cyclization pathway[3].

  • Deprotection: Apply the DBU/piperazine solution to the resin for 2 × 5 minutes at room temperature.

  • Rapid Washing: Immediately wash the resin with NMP (5x) and DCM (3x) to remove all traces of the base.

  • Immediate Coupling: Do not allow the deprotected resin to age. Immediately proceed to the coupling of the next amino acid using the highly reactive HATU protocol to "cap" the nucleophilic amine before intramolecular attack can occur[5].

SPPS_Workflow S1 Resin Swelling (DMF, 30-60 min) S2 Mild Fmoc Deprotection (2% DBU / 5% Piperazine) S1->S2 S3 Pre-activation (2-5 min) Fmoc-N-Me-AA + HATU + DIPEA S2->S3 Wash (DMF/DCM) S4 Extended Coupling (2-4 hours or Microwave) S3->S4 S5 Capping of Unreacted Amines (Acetic Anhydride) S4->S5 Wash (DMF)

Step-by-step workflow for the optimized coupling of N-methylated amino acids.

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications.[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP. ACS Combinatorial Science.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Methodologies for Determining Enantiomeric Purity of N-Methylated Amino Acids: A Comparative Guide

Executive Summary & Scientific Context The incorporation of N-methylated amino acids into peptide therapeutics is a highly effective strategy for improving proteolytic stability, enhancing conformational rigidity, and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The incorporation of N-methylated amino acids into peptide therapeutics is a highly effective strategy for improving proteolytic stability, enhancing conformational rigidity, and increasing membrane permeability. However, the synthesis of these modified building blocks—and their subsequent coupling during solid-phase peptide synthesis (SPPS)—is notoriously prone to racemization. The steric hindrance of the N-methyl group slows down coupling kinetics, allowing the activated ester intermediate more time to undergo base-catalyzed enolization, which leads to epimerization.

Determining the enantiomeric excess ( ee ) of N-methylated amino acids presents a unique analytical challenge. Because they are secondary amines , traditional pre-column derivatization agents that rely on primary amines (such as o -phthalaldehyde/OPA) are completely ineffective.

This guide objectively compares the three leading analytical methodologies for assessing the enantiomeric purity of N-methyl amino acids: Direct Chiral HPLC/UHPLC , Indirect Pre-Column Derivatization (Advanced Marfey’s Method) , and Chiral GC-MS . By understanding the causality behind these techniques, researchers can select the optimal self-validating workflow for their specific drug development pipeline.

Decision Matrix: Selecting the Right Analytical Workflow

Workflow Start N-Methyl Amino Acid Sample Q1 Is the amino acid UV-active? (e.g., Fmoc/Boc protected) Start->Q1 Direct Direct Chiral HPLC/UHPLC (Polysaccharide/Macrocyclic CSP) Q1->Direct Yes Q2 Trace quantification (<0.1% ee) required? Q1->Q2 No / Free Amine Marfey Advanced Marfey's Method (FDNP-Val-NH2 + RP-HPLC-MS) Q2->Marfey Yes (High Sensitivity) GCMS Chiral GC-MS (Esterification/Acylation) Q2->GCMS No (Routine Screening)

Caption: Decision matrix for selecting the optimal enantiomeric purity analysis method.

Comparative Analysis of Methodologies

Direct Chiral HPLC/UHPLC (Chiral Stationary Phases)

Mechanism: This method relies on Chiral Stationary Phases (CSPs), such as amylose/cellulose derivatives or macrocyclic glycopeptides, to form transient, non-covalent diastereomeric complexes with the enantiomers. Separation is driven by multi-point chiral recognition (hydrogen bonding, π−π interactions, and steric fit)[1].

  • The Causality of Choice: Direct HPLC is ideal for protected N-methyl amino acids (e.g., Fmoc-N-Me-Glu(OtBu)-OH) because the Fmoc group provides a strong UV chromophore (265 nm) and π−π interaction sites essential for chiral recognition on polysaccharide columns[2].

  • Pros: Zero risk of derivatization-induced racemization; non-destructive.

  • Cons: Requires extensive column screening; free (unprotected) N-methyl amino acids lack the chromophores necessary for high-sensitivity UV detection.

Indirect Pre-Column Derivatization (Advanced Marfey's Method)

Mechanism: The analyte is reacted with a chiral derivatizing agent (CDA) via nucleophilic aromatic substitution ( SN​Ar ) to form stable diastereomers, which are then separated on a standard achiral C18 Reversed-Phase (RP) column[3].

  • The Causality of Choice: Standard Marfey's Reagent (FDAA) often yields poor resolution for N-methyl amino acids. The N-methyl group disrupts the intramolecular hydrogen-bonding network of the resulting diastereomer, reducing the chromatographic separation factor ( α )[4]. Solution: Replacing FDAA with its valine analog, FDNP-Val-NH2 , increases the steric bulk and hydrophobicity of the CDA. This amplifies the steric differences between the L-L and L-D diastereomers, restoring baseline resolution on RP-HPLC[5][6].

  • Pros: Utilizes standard RP-HPLC-UV/MS equipment; highly sensitive (LOD in the picomole range).

  • Cons: Derivatization kinetics for secondary amines are slower, requiring optimized heating (40°C for 90 mins).

Chiral GC-MS

Mechanism: Free amino acids are subjected to acidic esterification and acylation to generate volatile derivatives, which are then separated on a chiral capillary GC column (e.g., Chirasil-Val)[7].

  • The Causality of Choice: GC-MS provides massive theoretical plate counts and universal MS/FID detection, making it excellent for complex mixtures. However, the harsh acidic conditions (e.g., 6N HCl/isopropanol at 110°C) required for derivatization inherently induce 0.2% to 10% background racemization [7].

  • Pros: Excellent for profiling complex biological mixtures.

  • Cons: Unsuitable for validating >99.9% enantiomeric purity in pharmaceutical manufacturing due to derivatization-induced racemization artifacts.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies specifically for N-methylated amino acids.

ParameterDirect Chiral HPLCAdvanced Marfey's (FDNP-Val-NH2)Chiral GC-MS
Analyte State Protected (Fmoc/Boc)Free Amino AcidFree Amino Acid
Derivatization Required NoYes (Pre-column, mild basic)Yes (Pre-column, harsh acidic)
Resolution ( Rs​ ) 1.5 - 3.0 (Highly variable)> 2.0 (Consistent on C18)> 2.5
Limit of Detection (LOD) 0.1% - 0.5% ee < 0.05% ee (with MS detection)0.1% - 1.0% ee
Induced Racemization Risk None (0%)Very Low (<0.01%)High (0.2% - 10%)[7]
Primary Application QA/QC of protected building blocksTrace ee determination in deprotected peptidesComplex biological matrix screening

Mechanistic Workflow: Advanced Marfey's Derivatization

Marfey Reactant1 N-Methyl Amino Acid (Secondary Amine) Condition NaHCO3 (pH 8-9) 40°C, 90 min (SNAr Reaction) Reactant1->Condition Reactant2 Chiral Derivatizing Agent (FDNP-Val-NH2) Reactant2->Condition Product Diastereomers (L-D and L-L) Condition->Product Separation RP-HPLC Separation (C18 Column) Product->Separation

Caption: Mechanistic workflow of pre-column derivatization using Advanced Marfey's Reagent.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must act as a self-validating system. The protocols below integrate mandatory control steps to rule out false positives (e.g., reagent-induced racemization or matrix co-elution).

Protocol A: Advanced Marfey’s Method for Free N-Methyl Amino Acids[5][6]

Rationale: This protocol utilizes FDNP-Val-NH2 to overcome the poor resolution typical of secondary amines reacting with standard FDAA.

  • Sample Preparation: Dissolve 2.5 µmol of the free N-methyl amino acid sample in 100 µL of 0.5 M NaHCO3​ .

  • Derivatization: Add 400 µL of a 1% (w/v) solution of FDNP-Val-NH2 in acetone.

  • Reaction Kinetics: Incubate in a thermomixer at 40°C for exactly 90 minutes. Causality: Secondary amines react slower than primary amines; 90 minutes ensures >99% conversion without degrading the reagent.

  • Quenching: Cool to room temperature and quench the reaction by adding 20 µL of 2 M HCl (bringing pH to ~4).

  • Dilution & Injection: Dilute 100-fold with Methanol. Inject 10 µL onto a C18 RP-HPLC column (e.g., ODS-Hypersil).

  • Chromatography: Elute using a linear gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Detect at 340 nm.

  • Self-Validation System:

    • Control 1 (Reagent Blank): Run the protocol with water instead of the amino acid to identify any chiral impurities inherent to the FDNP-Val-NH2 reagent.

    • Control 2 (Racemic Standard): Derivatize a known 50:50 D/L racemic mixture of the target N-methyl amino acid. This proves the system achieves baseline resolution ( Rs​>1.5 ) and establishes the exact retention times (the L-L diastereomer typically elutes before the L-D diastereomer).

Protocol B: Direct Chiral HPLC for Protected Building Blocks (e.g., Fmoc-N-Me-AA-OH)[2]

Rationale: Ideal for verifying the purity of commercial building blocks before initiating peptide synthesis.

  • Sample Preparation: Dissolve the Fmoc-N-Me-Amino Acid in the exact mobile phase starting conditions (e.g., 90:10 Hexane:Isopropanol) to a concentration of 1 mg/mL.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Chromatography: Isocratic elution at 1.0 mL/min. Mobile phase: Hexane/Isopropanol (90:10) containing 0.1% TFA. Causality: The 0.1% TFA suppresses the ionization of the free carboxylic acid on the building block, preventing peak tailing and ensuring sharp band profiles.

  • Detection: UV detection at 265 nm (specific to the Fmoc chromophore).

  • Self-Validation System:

    • System Suitability Test (SST): Inject a spiked sample containing 99% L-enantiomer and 1% D-enantiomer. The system is only validated if the 1% D-enantiomer peak is integrated with a Signal-to-Noise (S/N) ratio >10 and baseline resolution from the main peak.

Conclusion

For the quantification of enantiomeric purity in N-methylated amino acids, the analytical choice is dictated by the protection state of the molecule. For protected building blocks (Fmoc/Boc), Direct Chiral HPLC is the non-destructive gold standard. However, for trace analysis of deprotected N-methyl amino acids—where UV detection fails and GC-MS introduces unacceptable background racemization—the Advanced Marfey's Method using FDNP-Val-NH2 provides the highest resolution, sensitivity, and reliability.

References

  • "Analyses of amino acids, Enantiomeric purity", CAT GmbH & Co. Chromatographie und Analytik Team KG.[Link]

  • "HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues", PubMed Central (PMC).[Link]

  • "Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review", Academia.edu.[Link]

  • "Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS", PubMed Central (PMC).[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of HATU vs. HBTU for Coupling N-Methyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals The incorporation of N-methyl amino acids into peptide structures is a critical strategy for enhancing pharmacokinetic properties, including metabolic stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methyl amino acids into peptide structures is a critical strategy for enhancing pharmacokinetic properties, including metabolic stability and membrane permeability.[1][2] However, the synthesis of N-methylated peptides is fraught with challenges, primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amine, which complicates amide bond formation.[1][2][3] This guide provides an in-depth comparison of two widely used aminium-based coupling reagents, HATU and HBTU, focusing on their efficacy in overcoming the hurdles associated with N-methyl amino acid coupling.

The Core Challenge: Steric Hindrance and Epimerization

The primary obstacle in coupling N-methylated amino acids is their inherent steric bulk.[1][3] The methyl group on the nitrogen atom hinders the approach of the activated carboxylic acid, leading to sluggish reaction kinetics and incomplete couplings.[3] This often necessitates more forceful reaction conditions, which can, in turn, increase the risk of a critical side reaction: epimerization.[3][4]

Epimerization, the inversion of stereochemistry at the α-carbon of the amino acid, is a major concern as it leads to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[4] The risk is particularly pronounced when the activated carboxylic acid has a prolonged lifetime in the presence of a base, allowing for the formation of an oxazolone intermediate or direct enolization, both of which compromise stereochemical integrity.

Mechanistic Differences: The "7-Aza Effect"

While both HATU and HBTU belong to the same family of aminium/guanidinium salts and function by activating a carboxylic acid to form a reactive ester, their performance differs significantly due to a subtle structural distinction.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes 1-hydroxybenzotriazole (HOBt) as its activating agent, forming an OBt-active ester .[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is derived from 1-hydroxy-7-azabenzotriazole (HOAt). It generates a more reactive OAt-active ester .[5]

The key to HATU's superior performance lies in the nitrogen atom at the 7-position of its azabenzotriazole ring.[5] This "7-aza effect" has two major consequences:

  • Increased Reactivity: The pyridine-like nitrogen atom in the HOAt leaving group is more electron-withdrawing than the corresponding carbon in HOBt. This makes the OAt-ester a better leaving group, accelerating the subsequent aminolysis (the attack by the amine).[5]

  • Anchimeric Assistance: The 7-aza nitrogen can participate in a "neighboring group effect," where it is thought to stabilize the transition state of the aminolysis step, further increasing the reaction rate.[5][8]

This enhanced reactivity is crucial for N-methyl amino acid couplings. By forming a more reactive OAt-ester, HATU facilitates faster and more efficient reactions, even with sterically demanding substrates.[1][5][9] The rapid consumption of the active ester minimizes its exposure time to basic conditions, thereby reducing the window of opportunity for epimerization.[5]

Caption: Comparative workflow of HATU and HBTU in peptide bond formation.

Comparative Efficacy: Data and Observations

Experimental evidence consistently demonstrates that HATU is more effective than HBTU for difficult couplings, particularly those involving N-methyl amino acids.[1][10][11] While HBTU is a reliable and more economical option for many standard couplings, its efficacy drops when faced with significant steric hindrance.[6][12]

ParameterHATUHBTURationale & References
Active Ester Formed OAt-esterOBt-esterThe 7-aza group in HOAt makes the OAt-ester more reactive.[5]
Reactivity Very HighHighThe "7-aza effect" accelerates aminolysis, crucial for hindered amines.[5][8]
Typical Yield (N-Me AA) HighModerate to LowHATU's higher reactivity overcomes steric hindrance more effectively.[1][10][12]
Epimerization Risk Very LowLow to ModerateFaster kinetics reduce the lifetime of the activated species, minimizing racemization.[6][9]
Guanidinylation Risk PossiblePossibleBoth reagents can cause this side reaction if used in excess.[11][13]

Studies have shown that in direct comparisons for sterically hindered couplings, HATU provides significantly higher yields and shorter reaction times compared to HBTU.[1][14] For instance, the synthesis of peptides containing N-methyl residues often fails or proceeds with very low yields with HBTU, whereas HATU allows for efficient bond formation under the same conditions.[1][10][12]

Recommended Experimental Protocol

This protocol details a validated method for coupling an Fmoc-N-methylated amino acid to a resin-bound peptide using HATU. The choices of reagents and stoichiometry are designed to maximize yield while minimizing side reactions.

Causality Behind Experimental Choices:
  • Reagent Stoichiometry (4 eq. AA, 3.9 eq. HATU): A slight excess of the amino acid relative to the coupling reagent is used. This ensures that the highly reactive HATU is fully consumed in forming the active ester, preventing potential side reactions like guanidinylation of the free N-terminus of the peptide chain.[13]

  • Base (8 eq. DIPEA or Collidine): A significant excess of base is required. Two equivalents are needed to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid. The additional base maintains a basic environment for the coupling. For amino acids highly prone to racemization, substituting the strong base DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine is recommended as it is less efficient at abstracting the α-proton, thereby suppressing epimerization.[13][15]

  • Pre-activation Time (2-5 minutes): This brief period allows for the efficient formation of the OAt-active ester before the mixture is added to the resin. Overly long pre-activation is unnecessary and can increase the risk of side reactions.[12]

  • Reaction Monitoring (Bromophenol Blue Test): N-methylated amines are secondary amines and thus give a negative or very weak response to the standard Kaiser (ninhydrin) test. The bromophenol blue test is a reliable alternative for monitoring the consumption of the secondary amine on the resin.[10]

Caption: Standard workflow for HATU-mediated coupling of N-methyl amino acids.

Step-by-Step Methodology
  • Resin Preparation:

    • Ensure the N-terminal Fmoc protecting group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in an appropriate volume of DMF.

    • Add DIPEA or 2,4,6-collidine (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature with gentle swirling.[12]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-4 hours at room temperature. Note: Difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, may require longer reaction times or a second coupling.[10]

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a bromophenol blue test to check for remaining free secondary amines.[10]

    • If the test is negative (coupling complete), drain the reaction solution.

    • If the test is positive (incomplete coupling), drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared solution of activated amino acid.

    • Once complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts.

Conclusion and Recommendations

For the challenging task of coupling N-methyl amino acids, HATU is unequivocally the superior reagent compared to HBTU . Its enhanced reactivity, derived from the "7-aza effect," leads to faster reaction kinetics, higher yields, and, most critically, a lower risk of epimerization.[1][5][6] While HBTU remains a cost-effective workhorse for standard peptide synthesis, it often fails to provide satisfactory results for sterically hindered couplings.[10][12] Therefore, for any synthesis involving N-methylated residues where the preservation of stereochemical integrity and maximization of yield are paramount, HATU is the recommended choice.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?.
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). (n.d.). MDPI.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides.
  • Wikipedia. (n.d.). HATU.
  • Wikipedia. (n.d.). HBTU.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • BenchChem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • BenchChem. (2025). HATU structure and properties.
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization in Peptide Synthesis.
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.
  • ResearchGate. (n.d.). Coupling Reagents.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Adnan, M., et al. (2018). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 24(1), 1-13.
  • BenchChem. (2025). Minimizing epimerization during Fmoc-N-PEG23-acid coupling.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for (S)-3-(N-Boc-N-methyl-amino)butanoic Acid

As peptide-based therapeutics and advanced drug delivery systems grow in prominence, the use of specialized building blocks like (S)-3-(N-Boc-N-methyl-amino)butanoic acid has become routine in drug development laboratori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As peptide-based therapeutics and advanced drug delivery systems grow in prominence, the use of specialized building blocks like (S)-3-(N-Boc-N-methyl-amino)butanoic acid has become routine in drug development laboratories. N-methylated amino acids are critical for enhancing the proteolytic stability and membrane permeability of peptide drugs.

However, the operational handling and disposal of these compounds—and the harsh reagents required to process them—demand rigorous safety and logistical planning. This guide provides a self-validating, step-by-step framework for managing the lifecycle of (S)-3-(N-Boc-N-methyl-amino)butanoic acid, ensuring compliance with Environmental Protection Agency (EPA) regulations and institutional Environmental Health and Safety (EHS) standards.

Chemical Profile & The Causality of Waste Segregation

To design an effective disposal plan, one must understand the chemical behavior of the compound and its associated synthesis matrix.

(S)-3-(N-Boc-N-methyl-amino)butanoic acid itself is an N-tert-butoxycarbonyl (Boc) protected amino acid derivative. In its pure form, it is typically classified as a combustible solid and is relatively stable under standard laboratory conditions[1]. The true logistical and environmental hazards arise not from the pure powder, but from the liquid waste streams generated during Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS).

The "Why" Behind Segregation Protocols

In a typical workflow, this compound is dissolved in polar aprotic solvents (like DMF), coupled using activating agents, and subsequently deprotected using strong acids. Proper disposal requires strict segregation based on the following mechanistic and regulatory realities:

  • Halogenated vs. Non-Halogenated Solvents: During synthesis, Dichloromethane (DCM) is frequently used as a swelling agent or solvent. DCM is an EPA F002-listed hazardous waste [2]. If even a small amount of DCM is mixed into a non-halogenated waste carboy (e.g., DMF or Methanol), the entire container must be treated as F002 halogenated waste. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans, making disposal significantly more expensive and environmentally taxing[3].

  • Trifluoroacetic Acid (TFA) Deprotection Waste: The removal of the Boc protecting group requires concentrated TFA. TFA is a highly persistent, corrosive acid (EPA Waste Code D002 ) that causes severe tissue damage and is harmful to aquatic life[4]. Mixing concentrated TFA waste with general organic solvent waste can trigger dangerous exothermic reactions, leading to solvent vaporization, pressure buildup, and catastrophic carboy rupture.

Waste Categorization & Logistics Table

The following table summarizes the quantitative and regulatory data required for classifying waste streams associated with this compound.

Waste CategoryPrimary ComponentsEPA Waste Code(s)Primary HazardDisposal RoutingContainer Requirement
Pure Solid Waste Unused/spilled (S)-3-(N-Boc-N-methyl-amino)butanoic acidNone (Non-RCRA)Combustible SolidApproved Hazardous Waste Landfill / IncinerationSealed, leak-proof polyethylene container
Halogenated Liquid DCM, Chloroform mixed with amino acid residuesF002Toxicity, CarcinogenicityHigh-Temperature Incineration5-Gallon HDPE Carboy (Red Tag)
Non-Halogenated Liquid DMF, Methanol, Acetonitrile, amino acid residuesD001, F003IgnitabilityFuel Blending / Incineration5-Gallon HDPE Carboy (Red Tag)
Acidic Cleavage Waste TFA, Scavengers (e.g., TIPS, water), cleaved Boc groupsD002Corrosivity, Aquatic ToxicityNeutralization or Separate Acid Waste IncinerationVented HDPE Carboy (Corrosive Tag)

Operational Workflow & Decision Matrix

The following diagram illustrates the logical decision tree for routing waste generated during the handling and processing of (S)-3-(N-Boc-N-methyl-amino)butanoic acid.

WasteWorkflow Start Boc-Amino Acid Waste Stream Solid Solid Waste (Unused/Spills) Start->Solid Liquid Liquid Effluent (Post-Synthesis) Start->Liquid Incineration Approved Hazardous Waste Disposal Solid->Incineration Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMF, MeOH) Liquid->NonHalogenated Acidic Acidic Cleavage (TFA Waste) Liquid->Acidic Halogenated->Incineration NonHalogenated->Incineration Neutralization Separate D002 Carboy or Neutralization Acidic->Neutralization Neutralization->Incineration

Decision matrix for (S)-3-(N-Boc-N-methyl-amino)butanoic acid and associated synthesis waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Chemical (Spills or Expired Stock)

Self-Validating Principle: Ensure no reactive liquids are introduced to the solid waste stream to prevent unexpected dissolution or mobilization of the chemical.

  • Containment: In the event of a spill, do not use water to wash the powder down the drain. (S)-3-(N-Boc-N-methyl-amino)butanoic acid is an organic compound that must be kept out of municipal sewer systems[5].

  • Collection: Wear appropriate PPE (N95 dust mask, nitrile gloves, safety goggles)[1]. Use a static-free brush and dustpan to carefully sweep the powder to avoid generating airborne dust.

  • Packaging: Transfer the collected solid into a compatible, sealable container (e.g., a wide-mouth high-density polyethylene (HDPE) jar).

  • Labeling & Manifesting: Label the container clearly as "Non-Hazardous Organic Solid Waste - Combustible." Include the full chemical name. Do not use abbreviations.

  • Final Disposal: Transfer the container to your facility's Satellite Accumulation Area (SAA) for pickup by a permitted hazardous waste transporter[3].

Protocol B: Disposal of Post-Synthesis Liquid Effluent

Self-Validating Principle: Volume tracking and pH testing ensure that incompatible chemicals are not mixed and that regulatory thresholds are documented.

  • Preparation of Carboys: Ensure you have three distinct 5-gallon HDPE carboys in your SAA: one for Halogenated, one for Non-Halogenated, and one for Corrosive Acidic waste. Do not fill any carboy past 75% capacity to allow for vapor expansion[3].

  • Segregation of Wash Solvents:

    • Direct all DCM-containing washes into the Halogenated carboy.

    • Direct all DMF, Methanol, and Acetonitrile washes into the Non-Halogenated carboy.

  • Handling the Boc-Deprotection Stream (TFA):

    • Step 3a: Collect the TFA/scavenger cleavage cocktail in a dedicated, temporary glass or PTFE-lined beaker.

    • Step 3b (Optional but Recommended): Slowly quench the acidic waste by adding it dropwise to a larger volume of chilled, dilute sodium bicarbonate ( NaHCO3​ ) solution while stirring. Causality: Quenching neutralizes the D002 characteristic, converting the acid to a safer salt, though the resulting mixture must still be disposed of as chemical waste due to the organic scavengers and cleaved Boc byproducts (which evolve as CO2​ and isobutylene).

    • Step 3c: If quenching is not feasible, pour the raw TFA waste strictly into the dedicated Acidic Waste carboy. Use a vented cap to prevent pressure buildup from the continuous off-gassing of isobutylene (a byproduct of Boc cleavage).

  • Documentation: Update the hazardous waste tag attached to each carboy immediately after adding waste. List "(S)-3-(N-Boc-N-methyl-amino)butanoic acid derivatives" as a trace constituent in the solvent mixture.

References

  • Hazardous Waste Experts. "How Do You Dispose of Organic Solvents?" Hazardous Waste Experts, 06 Apr. 2021. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University, 27 Feb. 2023. Available at:[Link]

  • Daniels Training Services. "The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste." Daniels Training Services, 29 Jan. 2012. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(N-Boc-N-methyl-amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(N-Boc-N-methyl-amino)butanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.